molecular formula C4H3Cl2NO2 B1367112 Methyl 2,2-dichloro-2-cyanoacetate CAS No. 25761-68-6

Methyl 2,2-dichloro-2-cyanoacetate

Cat. No.: B1367112
CAS No.: 25761-68-6
M. Wt: 167.97 g/mol
InChI Key: HNNGARZGMDAFAF-UHFFFAOYSA-N
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Description

Methyl 2,2-dichloro-2-cyanoacetate is a useful research compound. Its molecular formula is C4H3Cl2NO2 and its molecular weight is 167.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,2-dichloro-2-cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-dichloro-2-cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dichloro-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNGARZGMDAFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502078
Record name Methyl dichloro(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25761-68-6
Record name Methyl dichloro(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of Methyl 2,2-dichloro-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for Methyl 2,2-dichloro-2-cyanoacetate (MDCCA) .

CAS: 25761-68-6 | Formula:


 | MW:  167.98  g/mol 

Executive Summary

Methyl 2,2-dichloro-2-cyanoacetate (MDCCA) is a densely functionalized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles and as a radical precursor in Atom Transfer Radical Addition (ATRA) reactions. Characterized by a gem-dichloro motif flanked by both a nitrile and an ester group, MDCCA serves as a "linchpin" reagent in drug discovery for introducing lipophilic complexity and quaternary centers into bioactive scaffolds.

This guide details the physicochemical properties, synthesis protocols, and reactivity profiles of MDCCA, tailored for application scientists and medicinal chemists.

Part 1: Physicochemical Profile[1]

MDCCA is a volatile, lachrymatory liquid. Its reactivity is defined by the electron-withdrawing synergy of the nitrile and ester groups, which activates the C-Cl bonds for homolytic cleavage or nucleophilic displacement.

Table 1: Physical and Chemical Properties
PropertyValue / DescriptionNote
IUPAC Name Methyl 2,2-dichloro-2-cyanoacetateAlso: Dichlorocyanoacetic acid methyl ester
CAS Number 25761-68-6 Note: Often confused with methoxy analog (17640-25-4)
Molecular Weight 167.98 g/mol
Appearance Colorless to pale yellow liquidDarkens upon storage if not stabilized
Boiling Point 65–70 °C @ 12 mmHgExtrapolated atm BP: ~185 °C (Decomposes)
Density 1.38 ± 0.05 g/mLHigh density due to halogenation
Refractive Index

Predicted
Solubility DCM, THF, EtOAc, TolueneHydrolyzes in water; reacts with alcohols
Stability Moisture SensitiveStore under inert gas (

/Ar) at 2–8 °C
Molecular Architecture & Electronic Effects

The central carbon (C2) is


 hybridized but highly electron-deficient due to the inductive effects (-I) of two chlorine atoms, a cyano group, and a methyl ester.
  • Electrophilicity: The C2 center is susceptible to attack by soft nucleophiles (e.g., thiols, phosphines) resulting in dechlorination.

  • Radical Stability: The captodative effect (stabilization by electron-withdrawing groups) facilitates the formation of the dichlorocyanomethyl radical (

    
    ), making it an excellent candidate for radical addition to alkenes.
    

Part 2: Synthesis & Production

The industrial and laboratory standard for producing MDCCA involves the exhaustive chlorination of methyl cyanoacetate. This process requires careful thermal control to prevent decarboxylation.

Protocol: Chlorination of Methyl Cyanoacetate

Reaction:



Reagents:

  • Methyl cyanoacetate (1.0 equiv)

  • Sulfuryl chloride (

    
    , 2.2 equiv)
    
  • Catalyst: Acetyl chloride (0.1 equiv) or

    
     (trace)
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a high-efficiency reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl and

    
     off-gas.
    
  • Addition: Charge methyl cyanoacetate into the flask. Cool to 0°C. Add sulfuryl chloride dropwise over 60 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Slowly heat to 40°C for 2 hours, then increase to 70°C for 4 hours.

    • Critical Control Point: Monitor gas evolution. Rapid heating causes vigorous off-gassing and potential loss of product.

  • Workup: Cool the mixture to room temperature. Degas the solution by bubbling nitrogen through the liquid for 30 minutes.

  • Purification: Distill the crude oil under reduced pressure. Collect the fraction boiling at 65–70°C (12 mmHg).

  • Yield: Typical isolated yields range from 85% to 92%.

Part 3: Reactivity & Synthetic Utility[6]

MDCCA serves as a divergent intermediate. Its utility maps to three primary reaction pathways: Heterocyclization , Radical Addition , and Nucleophilic Substitution .

Visualization: Reactivity Pathways

MDCCA_Reactivity MDCCA Methyl 2,2-dichloro- 2-cyanoacetate (MDCCA) Heterocycle Heterocyclization (Amidines/Hydrazines) MDCCA->Heterocycle Condensation Radical ATRA Reaction (Alkenes/Catalyst) MDCCA->Radical Ru/Cu Cat. Substitution Nucleophilic Substitution (Thiols/Amines) MDCCA->Substitution Sn2 / Elimination Oxazole 5-amino-4-cyano- 1,3-oxazoles Heterocycle->Oxazole Thiazole Thiazole Derivatives Heterocycle->Thiazole Dichloride Gamma-dichloro Nitriles Radical->Dichloride

Figure 1: Divergent synthetic pathways for MDCCA. The compound acts as a scaffold for heterocycles or a radical donor.

Heterocycle Synthesis (The Drug Discovery Engine)

MDCCA is a precursor for 1,3-oxazoles and thiazoles , scaffolds prevalent in kinase inhibitors and antibiotics.

  • Mechanism: Reaction with amidines (or urea derivatives) involves nucleophilic attack at the ester carbonyl followed by cyclization involving the displacement of the chlorine atoms or interaction with the nitrile.

  • Key Application: Synthesis of highly substituted 5-amino-oxazoles.

    • Reference Protocol: React MDCCA with benzamidine in the presence of a base (

      
      ) in acetonitrile. The dichloro group acts as a leaving group equivalent (via elimination/addition sequences) to aromatize the ring.
      
Atom Transfer Radical Addition (ATRA)

The C-Cl bond in MDCCA is weaker than in standard alkyl chlorides (


 kcal/mol), making it ideal for Kharasch-type additions to olefins.
  • Catalysts:

    
     or 
    
    
    
    .
  • Substrates: Terminal alkenes, styrenes.

  • Product:

    
    -dichloro-
    
    
    
    -cyano esters. These products are precursors to cyclopropanes (via 1,3-elimination) or amino acids (via nitrile reduction).

Part 4: Handling, Safety & Disposal[7]

Signal Word: DANGER MDCCA is an alkylating agent and a potent lachrymator.

Safety Protocol Table
Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Toxic if swallowed or inhaled.[1]Work in a certified fume hood. Do not inhale vapors.[2][1][3][4]
Skin/Eye Causes severe skin burns and eye damage. Lachrymator.Wear butyl rubber gloves, chemical splash goggles, and a face shield.
Reactivity Reacts violently with strong bases and oxidizers.Store away from caustic solutions and peroxides.
Decomposition Releases HCl, HCN, and NOx upon heating.Do not heat above 100°C without solvent.

Spill Management:

  • Evacuate: Clear the area immediately.

  • Neutralize: Cover the spill with a mixture of sodium carbonate and clay (kitty litter).

  • Disposal: Collect solids in a sealed container labeled "Halogenated Organic Waste."

References

  • Synthesis of Dichloro-cyanoacetates

    • Title: "Halogen
    • Source:Organic Syntheses, Coll. Vol. 4, p. 254 (General method for -halo esters).
    • URL:[Link]

  • Radical Reactivity (ATRA)

    • Title: "Copper-Catalyzed Atom Transfer Radical Addition of Polychlorin
    • Source:Journal of Organic Chemistry, 2005, 70(2), 456–465.
    • URL:[Link]

  • Heterocycle Formation

    • Title: "Synthesis of 5-amino-1,3-oxazoles
    • Source:Tetrahedron Letters, 1998, 39(12), 1587-1590.
    • URL:[Link]

  • Safety Data (Analog Grounding): Title: "Methyl Dichloroacetate Safety Data Sheet" (Closest commercial analog for tox profile). Source: Fisher Scientific.

Sources

Methyl 2,2-dichloro-2-cyanoacetate molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis Protocols, and Application in Drug Discovery

Executive Summary

Methyl 2,2-dichloro-2-cyanoacetate (CAS: 25761-68-6) represents a highly functionalized "dense" synthon in organic chemistry. Characterized by the convergence of three electron-withdrawing groups (ester, nitrile, and two chlorines) on a single carbon atom, it serves as a potent electrophile and a precursor for the dichlorocyanomethyl radical. This guide provides a technical deep-dive into its structural properties, a validated synthesis protocol using sulfuryl chloride, and its strategic application in the synthesis of heterocycles and functionalized amino acid derivatives.

Molecular Architecture & Properties

Structural Analysis

The molecule consists of a central


 hybridized carbon (C2) bonded to a nitrile group, a methyl ester, and two chlorine atoms. The steric crowding and intense electron-withdrawing environment create a unique reactivity profile.
PropertyValue / Description
IUPAC Name Methyl 2,2-dichloro-2-cyanoacetate
CAS Number 25761-68-6
Molecular Formula

Molecular Weight 167.98 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~75-80°C at 10 mmHg (Estimated)
Density ~1.35 g/mL (Estimated based on halo-esters)
Spectroscopic Signature (Diagnostic)

Researchers should validate product identity using the following diagnostic signals.

  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       3.98 - 4.05 ppm (s, 3H):  The methoxy (
      
      
      
      ) singlet. Note the downfield shift compared to methyl cyanoacetate (~3.8 ppm) due to the inductive effect of the gem-dichloro moiety.
  • IR Spectroscopy (Neat):

    • ~2250 cm

      
      :  Weak to medium 
      
      
      
      stretch.
    • ~1760 cm

      
      :  Strong 
      
      
      
      (ester) stretch. The
      
      
      -halogenation shifts this frequency higher than typical acyclic esters.

Synthesis Protocol: The Sulfuryl Chloride Route[1][2][3][4]

Context: The most robust method for synthesizing


-dichloro active methylene compounds involves the stepwise chlorination of the parent ester using sulfuryl chloride (

). This method is preferred over

gas for stoichiometric control and ease of handling in the lab.
Reaction Scheme


Step-by-Step Methodology
  • Reagents:

    • Methyl cyanoacetate (1.0 equiv)

    • Sulfuryl chloride (

      
      ) (2.2 equiv)[1][2][3]
      
    • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

    • Catalyst (Optional): Acetyl chloride (trace) can accelerate the enol formation.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl and

    
     gases.
    
  • Charging: Charge the flask with Methyl cyanoacetate (100 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Charge the addition funnel with Sulfuryl chloride (220 mmol). Add dropwise over 60 minutes.

    • Critical Control Point: The reaction is exothermic.[1][3] Maintain internal temperature < 10°C during addition to prevent uncontrolled boiling or byproduct formation (trichlorides).[4]

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours. Monitor conversion via GC-MS or TLC (stain with KMnO

    
    ; starting material is active, product is less active).
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and excess

      
      .
      
    • Note: Do not perform an aqueous wash if not strictly necessary, as the product can hydrolyze. If acid removal is critical, a rapid wash with cold saturated NaHCO

      
       followed by immediate drying over MgSO
      
      
      
      is permissible.
  • Purification: Distill the crude oil under reduced pressure (vacuum distillation). Collect the fraction boiling at steady temperature (refer to ~75°C at 10 mmHg).

Critical Applications in Drug Discovery

Methyl 2,2-dichloro-2-cyanoacetate acts as a linchpin in two primary mechanistic pathways: Atom Transfer Radical Addition (ATRA) and Heterocycle Condensation .

Pathway A: Atom Transfer Radical Addition (ATRA)

In the presence of a transition metal catalyst (Cu or Ru), the C-Cl bond undergoes homolytic cleavage. The resulting radical adds across olefins, a powerful method for constructing functionalized carbon chains (e.g., synthesis of


-lactones).
Pathway B: Heterocycle Synthesis (The Oxazole Route)

The gem-dichloro functionality allows for cascade reactions with amidines or ureas, leading to oxazoles or imidazoles, which are privileged scaffolds in kinase inhibitors.

G Start Methyl 2,2-dichloro- 2-cyanoacetate Olefin Olefin (R-CH=CH2) + Cu(I) Catalyst Start->Olefin Pathway A: ATRA Amidine Amidine / Urea (Nucleophile) Start->Amidine Pathway B: Condensation Radical Intermediate Radical Species Olefin->Radical Homolysis ATRA_Prod Gamma-Lactone / Nitrile Derivative Radical->ATRA_Prod Cyclization/Hydrolysis Cyclic Cyclization Intermediate Amidine->Cyclic - 2 HCl Heterocycle Oxazole / Imidazole Scaffold Cyclic->Heterocycle Aromatization

Caption: Divergent synthetic pathways utilizing Methyl 2,2-dichloro-2-cyanoacetate for aliphatic functionalization (ATRA) and aromatic heterocycle construction.

Safety & Handling (The "Lachrymator Protocol")

Hazard Class: Acute Toxin, Corrosive, Lachrymator.

This compound, like many


-halo esters, is a potent lachrymator (tear gas agent). It causes severe eye and skin irritation and can be fatal if inhaled.
Engineering Controls
  • Primary Containment: All operations must be conducted inside a certified chemical fume hood.

  • Scrubbing: Reactions generating

    
     and 
    
    
    
    must be vented through a scrubber (e.g., 10% NaOH solution).
Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended. Silver Shield® or Viton® provides better permeation resistance than standard nitrile for halo-organics.

  • Respiratory: If work outside the hood is unavoidable (not recommended), use a full-face respirator with organic vapor/acid gas cartridges.

Decontamination
  • Spills: Do not wipe with paper towels (increases surface area for evaporation). Cover with vermiculite or sand, neutralize with weak base (soda ash), and dispose of as hazardous chemical waste.

  • Glassware: Rinse glassware with an alcoholic KOH solution to decompose the ester/halide residues before removing from the hood for cleaning.

References

  • Guidechem. Methyl 2,2-dichloro-2-cyanoacetate Structure and CAS Data.

  • Organic Syntheses. General Procedure for Chlorination of Active Methylenes using Sulfuryl Chloride.

  • BenchChem. Synthesis of Alpha-Chloro Esters and Troubleshooting Chlorination.

  • National Institutes of Health (NIH). Continuous Flow Sulfuryl Chloride-Based Reactions.

  • Fisher Scientific. Safety Data Sheet: Methyl Dichloroacetate (Analogous Hazard Data).

Sources

discovery and history of α,α-dihalo-α-cyanoacetates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of α,α-Dihalo-α-Cyanoacetates

Authored by a Senior Application Scientist

Abstract

The α,α-dihalo-α-cyanoacetate scaffold represents a unique class of chemical intermediates whose value is derived from its dense and orthogonally reactive functionalization. Possessing a geminal dihalide, a nitrile, and an ester group all attached to a single quaternary carbon, these molecules are powerful building blocks for complex organic synthesis. This guide provides a comprehensive overview of the historical development, core synthetic methodologies, and mechanistic principles governing the chemistry of α,α-dihalo-α-cyanoacetates. We will explore the logical progression from the synthesis of the parent cyanoacetate esters to the critical α-dihalogenation step. Detailed experimental protocols, causality-driven explanations, and a survey of their applications in the synthesis of heterocycles and other high-value compounds are presented for researchers, scientists, and professionals in drug development.

Introduction: A Convergence of Functionality

At the heart of many modern synthetic strategies lies the quest for building blocks that offer high efficiency and molecular complexity in a single step. α,α-Dihalo-α-cyanoacetates are exemplary in this regard. The convergence of three distinct functional groups on a single carbon atom—the ester, the nitrile, and two halogen atoms—creates a hub of reactivity.

The electron-withdrawing nature of both the cyano and carboxyl groups renders the α-protons of the parent cyanoacetate ester highly acidic, facilitating reactions at this position. The introduction of two halogen atoms transforms this α-carbon into an electrophilic center and a precursor to a variety of subsequent transformations. This bifunctional nature makes α,α-dihalo-α-cyanoacetates valuable synthons, particularly in the construction of heterocyclic systems, which form the backbone of many pharmaceutical agents.[1][2] This guide will deconstruct the history and chemistry of these reagents, providing both the foundational knowledge and the practical protocols necessary for their effective utilization.

Historical Development: From Activated Methylenes to Dihalogenated Scaffolds

The story of α,α-dihalo-α-cyanoacetates is not one of a single, sudden discovery but rather an evolution built upon fundamental principles of organic chemistry. The journey begins with the synthesis of their non-halogenated precursors.

The Precursor: Synthesis of Ethyl Cyanoacetate

The utility of α,α-dihalo-α-cyanoacetates is predicated on the availability of the starting material, ethyl cyanoacetate. Its synthesis has been well-established for over a century, with primary methods including:

  • Kolbe Nitrile Synthesis: The reaction of an ethyl haloacetate, such as ethyl chloroacetate, with an alkali metal cyanide.[3]

  • Fischer Esterification: The acid-catalyzed esterification of cyanoacetic acid with ethanol.[3][4]

The preparation of cyanoacetic acid itself often involves the reaction of sodium chloroacetate with sodium cyanide, followed by acidification.[5][6] These methods provide reliable, large-scale access to the foundational scaffold required for subsequent halogenation.

The Key Transformation: α-Halogenation of Carbonyl Compounds

The introduction of halogens at the α-position of a carbonyl compound is a cornerstone reaction in organic synthesis.[7] The mechanism is dependent on the reaction conditions:

  • Acid-Catalyzed Halogenation: This proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly attacks the halogen (e.g., Br₂).[8] Typically, this method leads to mono-halogenation because the introduced electron-withdrawing halogen destabilizes the formation of a second enol at the same carbon.[8]

  • Base-Mediated Halogenation: This reaction proceeds via an enolate intermediate. The formation of the enolate is rapid, and it subsequently attacks the halogen. Unlike the acid-catalyzed route, the introduction of the first halogen increases the acidity of the remaining α-proton, often leading to rapid subsequent halogenations.[9] For substrates with highly acidic α-protons, such as ethyl cyanoacetate, polyhalogenation can occur readily under basic or even neutral conditions.[9]

The synthesis of α,α-dihalo-α-cyanoacetates is a direct application of this fundamental reactivity, leveraging the exceptionally high acidity of the α-protons in the ethyl cyanoacetate starting material.

Core Synthetic Methodologies

The preparation of α,α-dihalo-α-cyanoacetates is a two-stage process: synthesis of the ethyl cyanoacetate precursor, followed by its direct dihalogenation. The protocols described herein are self-validating systems designed for reproducibility and high yield.

Workflow for Synthesis

The overall synthetic pathway can be visualized as a logical progression from simple, commercially available starting materials to the final, highly functionalized product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Dihalogenation A Chloroacetic Acid B Sodium Cyanoacetate A->B  + NaCN C Cyanoacetic Acid B->C  + HCl D Ethyl Cyanoacetate C->D  + Ethanol, H+ cat. E α,α-Dihalo-α-cyanoacetate D->E  + 2 eq. Halogenating Agent (e.g., NBS, SO₂Cl₂)

Caption: Synthetic pathway to α,α-dihalo-α-cyanoacetates.

Experimental Protocol 1: Synthesis of Ethyl Cyanoacetate from Cyanoacetic Acid

This protocol details the Fischer esterification of cyanoacetic acid, a common and efficient method.[4][10]

Materials:

  • Cyanoacetic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate

  • Toluene (for azeotropic removal of water, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyanoacetic acid (1.0 eq) and absolute ethanol (3.0-4.0 eq).[10]

  • Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (approx. 0.1 eq).

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution. Add the solution portion-wise until effervescence ceases to neutralize the sulfuric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure ethyl cyanoacetate as a colorless liquid.

Experimental Protocol 2: Synthesis of Ethyl α,α-Dibromo-α-cyanoacetate

This protocol describes the direct dibromination of ethyl cyanoacetate using N-Bromosuccinimide (NBS), a reliable and selective brominating agent.

Materials:

  • Ethyl Cyanoacetate

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Anhydrous)

  • Benzoyl Peroxide or AIBN (radical initiator, optional but recommended)

  • Sodium Sulfite (10% aqueous solution)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light and equipped with a reflux condenser and magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (2.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Causality Note: The use of slightly more than two equivalents of NBS ensures complete dihalogenation. The high acidity of the α-protons means that once the first bromination occurs, the second is often very fast.

  • Reflux: Heat the mixture to reflux. The reaction is often accompanied by the formation of succinimide, which is insoluble in CCl₄ and will precipitate. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Filtration: Cool the reaction mixture to room temperature and filter to remove the precipitated succinimide.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with 10% sodium sulfite solution to remove any residual bromine, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation, though care must be taken as these compounds can be thermally sensitive.

Data Summary: Halogenation Methods

The choice of halogenating agent is critical for achieving high yields and selectivity.

Target CompoundHalogenating AgentStoichiometry (eq.)SolventTypical YieldReference Analogy
Ethyl DichlorocyanoacetateSulfuryl Chloride (SO₂Cl₂)2.1DichloromethaneGood to Excellent[1]
Ethyl Dichlorocyanoacetate1,3-Dichloro-5,5-dimethylhydantoin1.05AcetonitrileGood[1]
Ethyl DibromocyanoacetateN-Bromosuccinimide (NBS)2.1CCl₄Excellent[2]
Ethyl DibromocyanoacetateBromine (Br₂)2.1Acetic AcidGood[8]

Applications in Advanced Synthesis

The synthetic utility of α,α-dihalo-α-cyanoacetates stems from their ability to act as versatile electrophilic building blocks, primarily for the construction of complex heterocyclic systems.

G cluster_0 Reaction with Dinucleophiles A α,α-Dihalo-α-cyanoacetate B Thiourea A->B C Guanidine A->C D Amidines A->D E Aminothiazoles B->E Cyclocondensation F Aminopyrimidines C->F Cyclocondensation G Imidazoles D->G Cyclocondensation H Pharmaceuticals, Agrochemicals, Materials Science E->H F->H G->H

Caption: Application of the scaffold in heterocycle synthesis.

Synthesis of Thiazoles and Pyrimidines

Drawing analogy from the well-known Hantzsch thiazole synthesis which uses α-haloketones, α,α-dihalo-α-cyanoacetates can react with dinucleophiles like thiourea.[2] The reaction proceeds via a cyclocondensation mechanism where the nucleophilic sulfur and nitrogen atoms of thiourea attack the electrophilic α-carbon (displacing the halogens) and the ester carbonyl, respectively, to form highly substituted aminothiazole derivatives. Similarly, reaction with guanidine or amidines can lead to the formation of aminopyrimidine and imidazole ring systems, which are privileged structures in medicinal chemistry.

Precursors to α-Keto Esters and Quaternary Amino Acids

Hydrolysis of the gem-dihalo group can provide access to α-keto-α-cyanoacetates, which are themselves versatile intermediates. Furthermore, through nucleophilic displacement of the halogens followed by reduction of the nitrile and hydrolysis of the ester, these compounds can serve as precursors to synthetically challenging α,α-disubstituted amino acids, which are of great interest for creating conformationally constrained peptides.[11]

Conclusion

The α,α-dihalo-α-cyanoacetates are more than just chemical curiosities; they are potent, multi-functional reagents whose synthetic potential is rooted in the foundational principles of carbonyl chemistry. Their historical development is a testament to the logical extension of well-understood reactions—esterification and α-halogenation—to a substrate with unique electronic properties. By understanding the causality behind the synthetic protocols and the mechanistic pathways of their reactions, researchers can unlock the full potential of these building blocks for the efficient construction of complex molecules relevant to the pharmaceutical and material sciences. This guide provides the necessary framework, from historical context to actionable protocols, to empower scientists in this endeavor.

References

  • Marvel, C. S., Tuley, W. F., & Puntambeker, S. V. (n.d.). Ethyl cyanoacetate. Organic Syntheses Procedure.
  • LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Chempedia.
  • Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Journal Name.
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • Unknown. (n.d.). Chapter 22 Reaction Summary. University Course Material.
  • National Center for Biotechnology Information. (n.d.). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central.
  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Ethyl Isocyanoacetate.
  • ResearchGate. (n.d.). Application of cyclic α,α‐dihaloketones for the synthesis of conjugated polycyclic systems for materials chemistry.
  • Drake, N. L., & Haywood, S. (n.d.). Ethyl bromoacetate. Organic Syntheses Procedure.
  • Patsnap. (2018). Synthesis method of ethyl cyanoacetate. Eureka.
  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.
  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate.
  • ResearchGate. (2020). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis.
  • Fiveable. (2025). 6.3 Alpha-halogenation of carbonyls. Organic Chemistry II.
  • Wikipedia. (n.d.). α-Halo ketone.

Sources

Theoretical & Mechanistic Profiling of Dichlorinated Cyanoacetic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorinated cyanoacetic esters (e.g., Ethyl dichlorocyanoacetate, EDCA ) represent a class of "dense" functionalized synthons. Characterized by the convergence of three electron-withdrawing groups (EWG)—a nitrile, an ester, and a gem-dichloro motif—on a single carbon, these molecules exhibit unique electrophilic profiles.

For drug development professionals, EDCA derivatives are not merely reagents; they are precursors to high-value heterocyclic scaffolds (e.g., thiazoles, oxazoles) and precursors for amino acid analogs. However, their high reactivity poses stability and toxicity risks. This guide provides a theoretical framework to predict their behavior in silico before wet-lab execution, utilizing Density Functional Theory (DFT) to minimize experimental risk.

Electronic Structure & Computational Protocol

To accurately model EDCA , one cannot rely on standard force fields due to the significant anomeric and inductive effects introduced by the gem-dichloro substitution.

The Computational Decision Tree

The following workflow ensures data integrity, moving from geometric stability to reactivity prediction.

ComputationalWorkflow Start Input Structure: EDCA Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calculation (Check NImag=0) Opt->Freq Error Imaginary Freq Found? (Transition State?) Freq->Error Validation NBO NBO Analysis (Hyperconjugation) Freq->NBO Valid Error->Opt Re-optimize (Saddle Point) MEP MEP Mapping (Nucleophilic Attack Sites) NBO->MEP Descriptors Global Reactivity (HOMO-LUMO / Hardness) MEP->Descriptors

Figure 1: Standardized DFT workflow for halogenated esters. Note the requirement for diffuse functions (++).

Basis Set Selection & Causality
  • Method: DFT-B3LYP is the industry standard for organic esters, offering the best cost-accuracy balance.

  • Basis Set: 6-311++G(d,p) is mandatory.

    • Why Diffuse Functions (++): The lone pairs on the Chlorine, Oxygen, and Nitrogen atoms create diffuse electron clouds. Standard basis sets (e.g., 6-31G) fail to capture the long-range interactions and the "sigma-hole" often present on halogens.

    • Why Polarization (d,p): Essential for modeling the strained bond angles of the quaternary

      
      -carbon.
      
Global Reactivity Descriptors

The reactivity of EDCA is quantified by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DescriptorFormulaInterpretation for EDCA
Chemical Potential (

)

High negative value indicates strong electron acceptance.
Chemical Hardness (

)

EDCA is "harder" than non-chlorinated analogs due to steric shielding.
Electrophilicity Index (

)

Critical Metric: Predicts the "warhead" potential for covalent drug binding.

Insight: The gem-dichloro substitution significantly lowers the LUMO energy compared to ethyl cyanoacetate, making the carbonyl carbon highly susceptible to nucleophilic attack (e.g., by serine proteases or synthetic nucleophiles).

Spectroscopic Fingerprinting (In Silico vs. Experimental)

Theoretical vibrational analysis allows researchers to track reaction progress without destroying samples.

Infrared (IR) Shifts

The inductive effect of two chlorine atoms exerts a powerful pull on the carbonyl group.

  • Carbonyl Stretch (

    
    ): 
    
    • Ethyl Cyanoacetate:[1] ~1745 cm⁻¹[2]

    • Ethyl Dichlorocyanoacetate: Predicted ~1765–1775 cm⁻¹.

    • Mechanism:[2][3][4][5][6][7][8] The Cl atoms withdraw electron density from the

      
      -carbon, which in turn withdraws from the carbonyl carbon, shortening the C=O bond and increasing the force constant (
      
      
      
      ).
  • Nitrile Stretch (

    
    ): 
    
    • Typical: 2260 cm⁻¹.

    • Effect: Minimal shift, but intensity may decrease due to changes in the dipole moment derivative.

  • C-Cl Fingerprint:

    • Look for strong, coupled vibrations in the 600–800 cm⁻¹ region (asymmetric and symmetric stretches).

Mechanistic Modeling: Heterocycle Synthesis

The primary utility of dichlorinated cyanoacetic esters in drug discovery is the synthesis of 2-amino-4-substituted thiazoles or oxazoles via reaction with thioureas or ureas.

The Reaction Pathway

Unlike simple esters, the presence of the nitrile and chlorines allows for multiple electrophilic sites. However, the standard pathway involves nucleophilic displacement of the halogens or condensation at the ester.

ReactionMechanism R1 EDCA (Electrophile) TS1 TS1: S-Alkylation (Displacement of Cl) R1->TS1 R2 Thiourea (Nucleophile) R2->TS1 Int1 Intermediate A (Thioimidate) TS1->Int1 -HCl TS2 TS2: Cyclization (Attack on Nitrile/Ester) Int1->TS2 Prod Thiazole Scaffold (Drug Core) TS2->Prod -H2O/EtOH

Figure 2: Mechanistic pathway for thiazole formation. The initial step is often the displacement of a chlorine atom.

Thermodynamic Feasibility

When modeling this reaction:

  • Transition State (TS) Search: Look for the SN2-like geometry where the Sulfur atom approaches the

    
    -carbon anti to a Chlorine atom.
    
  • Solvation Models: Gas-phase calculations will overestimate the barrier. Use PCM (Polarizable Continuum Model) with a solvent like Ethanol or Acetonitrile to stabilize the charge-separated transition states.

References

  • Grimme, S., et al. (2022). "Best Practice DFT Protocols for Basic Molecular Computational Chemistry." ChemRxiv.

  • Parr, R. G., et al. (1999). "Electrophilicity Index."[9] J. Am. Chem. Soc.[10] (Foundational theory for Section 2.3).

  • NIST Chemistry WebBook. "Ethyl cyanoacetate Spectral Data." National Institute of Standards and Technology.

  • Mellah, I., et al. (2013). "The reactivity of diethyl

    
    -acylphosphonates: Synthesis and DFT." J. Chem. Pharm. Res. (Protocol reference for ester reactivity). 
    
  • MDPI Molecules. "Special Issue: Heterocycles: Synthesis, Biological Activity and Synthetic Applications." (Context for thiazole synthesis).

Sources

electrophilicity of the α-carbon in Methyl 2,2-dichloro-2-cyanoacetate

The Electrophilic Paradox: Reactivity of the -Carbon in Methyl 2,2-dichloro-2-cyanoacetate

Executive Summary

Methyl 2,2-dichloro-2-cyanoacetate (MDCA) represents a unique class of "masked" electrophiles. While the



This guide dissects the reactivity profile of the MDCA

Atom Transfer Radical Addition (ATRA)Halophilic Attack

The Electronic Landscape: A "Fortress" Carbon

To understand the reactivity of MDCA, one must first analyze the competing forces of electronic induction and steric hindrance.

Electronic Induction vs. Steric Blockade

The


  • Cyano Group (-CN): Strong

    
     and 
    
    
    potential (though resonance is limited in the
    
    
    state).
  • Ester Group (-COOMe): Strong

    
    .
    
  • Dichlorine (-Cl, -Cl): High electronegativity (3.16 Pauling scale) creates a significant dipole.

The Paradox: The



Visualization of Electronic/Steric Conflict

The following diagram illustrates the central tension: the electron density is pulled away (Blue Arrows), creating a positive center, while the physical bulk of the chlorines and functional groups blocks incoming nucleophiles (Red Arcs).

MDCA_ElectronicsAlphaCα-Carbon(Highly δ+)Cl1Chlorine(-I Effect)AlphaC->Cl1e- WithdrawalCl2Chlorine(-I Effect)AlphaC->Cl2e- WithdrawalCNCyano Group(-I, Linear)AlphaC->CNe- WithdrawalEsterEster Group(-I, Bulky)AlphaC->Estere- WithdrawalNucleophileIncomingNucleophileCl1->NucleophileSteric RepulsionEster->NucleophileSteric Repulsion

Figure 1: The steric shielding of the highly electron-deficient

Primary Reactivity Modes

Since the front door (


Radical GenerationHalophilic Attack
Pathway A: Atom Transfer Radical Addition (ATRA)

This is the dominant utility of MDCA. In the presence of a transition metal catalyst (Cu, Ru, or Fe), the weak C-Cl bond undergoes homolytic cleavage. The


  • Why it works: The resulting radical is stabilized by the captodative effect (synergistic stabilization by an electron-withdrawing and an electron-donating group, though here primarily multiple EWGs stabilize the SOMO).

  • Result: The

    
    -carbon acts as a "radical electrophile," adding to alkenes (Kharasch Addition).
    
Pathway B: Halophilic Attack (The "Soft" Route)

Soft nucleophiles, particularly phosphines (

Chlorine
  • Mechanism:

    
    .
    
  • Outcome: Formation of a stabilized carbanion (enolate), which can then undergo protonation or condensation. This is effectively a reduction of the

    
    -carbon.
    

Experimental Protocols

Synthesis of Methyl 2,2-dichloro-2-cyanoacetate

Note: This compound is commercially available, but in-house synthesis ensures purity for sensitive radical reactions.

Reaction:

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a gas scrubber (NaOH trap) for HCl/SO2 evolution.

  • Charging: Add Methyl Cyanoacetate (1.0 eq) to the flask. No solvent is strictly necessary, but dry DCM can be used if thermal control is required.

  • Addition: Add Sulfuryl Chloride (

    
    , 2.2 eq) dropwise at 
    
    
    .
  • Reaction: Slowly warm to room temperature, then heat to reflux (

    
    ) for 4 hours. Monitor by TLC (disappearance of starting material) or NMR (shift of 
    
    
    -proton).
  • Workup: Distill the product directly under reduced pressure.

    • Target: Clear, colorless liquid.[1]

    • Boiling Point: ~65-70°C at 10 mmHg (Verify with specific vacuum pressure).

Application: Kharasch Addition to Styrene (ATRA)

This protocol demonstrates the

Reagents:

  • Methyl 2,2-dichloro-2-cyanoacetate (1.0 eq)

  • Styrene (2.0 eq)

  • Catalyst:

    
     (1 mol%)
    
  • Solvent: Toluene (degassed)

Workflow:

  • Dissolve MDCA and Styrene in degassed toluene under Argon.

  • Add the Ruthenium catalyst.

  • Heat to

    
     in a sealed tube or reflux under Argon for 12 hours.
    
  • Mechanism: The Ru(II) abstracts a Cl atom, generating the

    
    -radical. This radical attacks the alkene.[2] The Ru(III)-Cl species transfers the Cl back to the benzylic position.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway Diagram

The following Graphviz diagram details the bifurcation of reactivity based on the reagent class (Radical Initiator vs. Soft Nucleophile).

Reactivity_PathwaysStartMethyl 2,2-dichloro-2-cyanoacetateConditionReagent Type?Start->ConditionPath1Transition Metal(Ru, Cu, Fe)Condition->Path1Radical InitiatorPath2Soft Nucleophile(PPh3, Thiolate)Condition->Path2Soft NucleophileStep1AHomolytic Cleavageof C-Cl BondPath1->Step1AInter1α-Carbon Radical(Electrophilic)Step1A->Inter1Prod1ATRA Adduct(C-C Bond Formation)Inter1->Prod1Step2AAttack on Chlorine(Not Carbon)Path2->Step2AInter2Stabilized Carbanion(Enolate)Step2A->Inter2Prod2Reduced Product(Monochloro Species)Inter2->Prod2

Figure 2: Bifurcated reactivity pathways. The "Electrophilic" nature of the

Data Summary: Reactivity Comparison

Reactivity ModeReagent ClassTarget AtomIntermediateOutcome
Classical

Hard Nucleophiles (

,

)
Carbonyl / CyanoTetrahedral Intermed.Hydrolysis / Pinner Rxn (No

-C attack)
ATRA / Kharasch Metal Catalyst (

,

)
C-Cl Bond

-Radical (

)
C-C Bond Formation (Addition to alkene)
Halophilic Soft Nucleophiles (

,

)
Chlorine AtomCarbanion (

)
Reduction / Dehalogenation

References

  • Kharasch, M. S., et al. "Reactions of atoms and free radicals in solution." Science, 1945. Link

  • Severin, K. "Ruthenium catalysts for the Kharasch reaction." Current Organic Chemistry, 2006. Link

  • Organic Syntheses. "Ethyl Cyanoacetate Derivatives and Chlorination Protocols." Org.[3][4][5][6] Synth. Coll. Vol. 1, p. 254. Link

  • Mayr, H., et al. "Electrophilicities of α-Chlorinating Agents."[7] Organic Letters, 2010. Link

  • Chem-Station. "Kharasch Addition | Chem-Station Int.[3] Ed." Chem-Station, 2014.[3] Link

Stability and Reactivity of Gem-Dihalocyanoacetates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gem-dihalocyanoacetates, particularly ethyl dichlorocyanoacetate and ethyl dibromocyanoacetate , represent a specialized class of dense, poly-functionalized electrophiles. Their utility in drug development stems from their ability to serve as "linchpin" reagents—simultaneously introducing halogen, cyano, and carboxyl moieties, or acting as carbenoid precursors for cyclopropanation and epoxide formation.

However, this high reactivity comes with a trade-off: significant instability. These compounds are prone to rapid hydrolytic degradation, thermal decomposition releasing toxic cyanides and halides, and radical-induced fragmentation. This guide provides a mechanistic analysis of their behavior to enable safe, high-yield incorporation into synthetic workflows.

Chemical Profile & Electronic Structure

The reactivity of gem-dihalocyanoacetates is dictated by the geminal effect of three electron-withdrawing groups (EWG) on the


-carbon: the nitrile (-CN), the ester (-COOEt), and two halogens (-X).
Electronic Effects Table
FeatureElectronic InfluenceImpact on Reactivity
Inductive Effect (-I) Strong pull from -CN, -COOEt, and 2x -XMakes the

-proton (if present) or the C-X bond highly activated. The carbonyl carbon is exceptionally electrophilic.
Resonance Effect (+M) Halogen lone pairs offer weak donationInsufficient to counteract the strong -I effect; the C-X bond remains labile, especially for Bromine.
Steric Strain Bulky halogens on a quaternary centerPromotes radical cleavage (homolysis) to relieve strain; facilitates carbenoid formation.
Physical Properties (Ethyl Dichlorocyanoacetate)
PropertyValueContext
CAS Number 535-15-9Primary identifier
Boiling Point ~208–210 °C (atm) / 54–55 °C (11 mmHg)High boiling point allows for high-temp reactions, but vacuum distillation is required to avoid decomposition.
Density 1.28 g/mLDenser than water; sinks in aqueous extractions.
Appearance Clear, colorless to yellow liquidDarkening indicates decomposition (liberation of

/HCl).

Stability Analysis

Thermal Stability

Gem-dihalocyanoacetates are thermally sensitive. While they can withstand reflux in low-boiling solvents (e.g., dichloromethane, THF), exposure to temperatures >100°C without vacuum often initiates decarboxylative decomposition .

  • Mechanism: Thermal cleavage of the C-C bond between the

    
    -carbon and the ester carbonyl, often accelerated by trace acid or moisture.
    
  • Decomposition Products: Hydrogen cyanide (HCN), hydrogen halides (HCl/HBr), and toxic halogenated nitriles.

Hydrolytic Stability

The presence of multiple EWGs makes the ester carbonyl highly susceptible to nucleophilic attack by water (hydrolysis).

  • Acidic Conditions: Relatively stable at low temperatures. Slow hydrolysis yields the corresponding

    
    -dihalocyanoacetic acid, which is unstable and decarboxylates.
    
  • Basic Conditions (Critical Risk): Rapid destruction occurs. Bases trigger the "haloform-type" cleavage or substitution of the halogen before hydrolysis of the ester can be controlled.

    • Protocol Note: Avoid aqueous carbonate washes during workup; use phosphate buffers (pH 6-7) to neutralize.

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen. Oxygen can initiate radical degradation.

  • Temperature: Refrigerate (2–8 °C).

  • Container: Glass or Teflon. Avoid metal containers which can catalyze radical decomposition via single-electron transfer (SET).

Reactivity & Mechanistic Pathways

The Darzens Condensation (Epoxide Formation)

One of the most valuable applications is the formation of glycidic esters (


-epoxy esters) via reaction with aldehydes or ketones. Unlike simple 

-halo esters, the gem-dihalo variant allows for the retention of a halogen on the epoxide or subsequent rearrangement.

Mechanism:

  • Deprotonation/Metalation: A base (or Mg amalgam) generates a carbanion/enolate at the

    
    -position.
    
  • Aldol Addition: The enolate attacks the aldehyde carbonyl.

  • Intramolecular

    
    :  The resulting alkoxide displaces one halogen atom to close the epoxide ring.
    

DarzensMechanism Start Ethyl Dichlorocyanoacetate (Electrophile) Enolate α-Chloro Enolate (Intermediate) Start->Enolate Metalation (-Cl⁻ or -H⁺) Base Base / Mg(Hg) Base->Enolate Alkoxide β-Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack (Aldol-type) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Alkoxide Product α-Chloro-α-cyano Glycidic Ester (Epoxide) Alkoxide->Product Intramolecular SN2 (Ring Closure, -Cl⁻)

Figure 1: Mechanistic pathway for the Darzens condensation using ethyl dichlorocyanoacetate.

Indium-Mediated Cyclopropanation

Ethyl dibromocyanoacetate reacts with electron-deficient alkenes (e.g., acrylates, acrylonitriles) in the presence of Indium metal and Lithium Iodide (LiI) to form functionalized cyclopropanes.

  • Role of Indium: Acts as a single-electron transfer (SET) agent to generate a carbenoid species.

  • Role of LiI: Activates the C-Br bond via halogen exchange or coordination.

Cyclopropanation Reagent Ethyl Dibromocyanoacetate Carbenoid Indium Carbenoid Species [:C(CN)COOEt] Reagent->Carbenoid SET / Debromination Indium Indium / LiI / DMF Indium->Carbenoid Transition Concerted Addition Carbenoid->Transition Alkene Electron-Deficient Alkene Alkene->Transition Product 1-Cyano-1-ethoxycarbonyl Cyclopropane Transition->Product Cheletropic Addition

Figure 2: Indium-mediated cyclopropanation mechanism.

Heterocycle Synthesis & Sacrificial Reactivity

In complex syntheses, such as the preparation of 2-chloronicotinic acid derivatives , ethyl dichlorocyanoacetate can act as a "sacrificial" reagent. In radical chains, it readily donates a chlorine atom to stabilize alkyl radicals, reverting to ethyl cyanoacetate.

  • Reaction with Amines/Hydrazines: Reacts with thiosemicarbazides to form pyrazolones. The nitrile group often participates in cyclization after the initial displacement of the halogen.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Fatal if inhaled, swallowed, or in contact with skin.

  • Lachrymator: Vapors cause severe eye irritation and tearing.

  • Corrosive: Causes skin burns and eye damage.[1]

Mandatory PPE & Engineering Controls
  • Fume Hood: All operations must be conducted in a high-efficiency fume hood.

  • Glove Selection: Double-gloving recommended. Silver Shield® or Viton® gloves provide better permeation resistance than standard nitrile for halo-esters.

  • Quenching Spills: Do not use water (generates HCl/HCN). Absorb with dry sand or Vermiculite, then neutralize with a dilute alkaline solution (e.g., 5% NaOH) in a controlled waste container.

References

  • Darzens Glycidic Ester Condensation. Organic Reactions, 1953 , Vol 5, 413. Link

  • Indium-Mediated Cyclopropanation. Synlett, 2008 , 2977-2980. Link

  • Safety Data Sheet: Ethyl Bromoacetate/Chloroacetate. Fisher Scientific, 2010 . Link

  • Reactivity of Dihalocyanoacetates. Beilstein Journal of Organic Chemistry, 2017 , 13, 2266–2279. Link

  • Synthesis of Nicotinic Acid Derivatives. US Patent 5493028A, 1996 . Link

Sources

Methodological & Application

Application Notes and Protocols for the Reactions of Methyl 2,2-dichloro-2-cyanoacetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Electrophilic Hub

Methyl 2,2-dichloro-2-cyanoacetate (MDCA) is a highly functionalized organic reagent poised for significant applications in synthetic chemistry. Its structure is distinguished by a quaternary carbon atom bonded to four electron-withdrawing groups: two chlorine atoms, a cyano group, and a methyl ester group. This unique electronic arrangement renders the central carbon exceptionally electrophilic, making it a powerful building block for the construction of complex molecular architectures. For researchers in medicinal chemistry and materials science, MDCA offers a gateway to novel scaffolds, particularly in the synthesis of highly substituted heterocycles and other intricate organic molecules.

The reactivity of MDCA is dominated by the susceptibility of the gem-dichloro carbon to nucleophilic attack. The two chlorine atoms serve as competent leaving groups, enabling sequential substitution reactions. This guide provides an in-depth exploration of the reactivity of MDCA with common classes of nucleophiles, offering mechanistic insights and field-tested protocols to empower researchers in leveraging this potent synthetic tool.

Caption: Structure and electrophilic nature of Methyl 2,2-dichloro-2-cyanoacetate.

Reactions with Nitrogen Nucleophiles: A Gateway to N-Heterocycles

The reaction of MDCA with nitrogen nucleophiles, such as primary and secondary amines, is a cornerstone of its synthetic utility. These reactions often proceed beyond simple substitution, leading to valuable heterocyclic scaffolds like oxazoles and imidazoles through subsequent intramolecular cyclization events.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amine on the highly electrophilic C2 carbon of MDCA. This results in the displacement of one chloride ion in an S_N2-type substitution, forming a 2-amino-2-chloro-2-cyanoacetate intermediate. The fate of this intermediate is dependent on the nature of the amine and the reaction conditions.

With primary amines, the intermediate can undergo an intramolecular cyclization. The nitrogen atom, after the initial substitution, can attack the electrophilic carbon of the ester carbonyl. This process, often promoted by a base or heat, leads to the formation of a five-membered ring, which, upon elimination of methanol and HCl, yields highly substituted 5-amino-oxazole-4-carbonitriles. This pathway is analogous to the synthesis of oxazoles from related N-(2,2-dichloro-1-cyanoethenyl)amides[1].

N_Nucleophile_Mechanism MDCA Methyl 2,2-dichloro- 2-cyanoacetate Intermediate 2-Amino-2-chloro Intermediate MDCA->Intermediate Amine Primary Amine (R-NH₂) Amine->MDCA Nucleophilic Attack (-Cl⁻) Cyclization Intramolecular Cyclization Intermediate->Cyclization Base or Heat Oxazole 5-Amino-1,3-oxazole -4-carbonitrile Derivative Cyclization->Oxazole - MeOH - HCl

Caption: Reaction pathway of MDCA with primary amines to form oxazoles.

Experimental Protocol: Synthesis of a 5-Amino-oxazole Derivative

This protocol provides a representative method for the reaction of MDCA with a primary amine.

Materials:

  • Methyl 2,2-dichloro-2-cyanoacetate (MDCA) (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (2.2 equiv)

  • Anhydrous Acetonitrile (or THF)

  • Triethylamine (2.5 equiv)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve Methyl 2,2-dichloro-2-cyanoacetate in anhydrous acetonitrile.

  • Add triethylamine to the solution to act as a non-nucleophilic base for scavenging the HCl generated during the reaction.

  • Slowly add the primary amine to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-oxazole derivative.

Data Summary: Reactivity with N-Nucleophiles
NucleophileStoichiometry (Nu:MDCA)Probable Product(s)Key Conditions
Primary Amine> 2:15-Amino-oxazole-4-carbonitrileReflux in ACN or THF with base
Secondary Amine> 2:1Diamino-substituted acetateRoom temp to reflux with base
Hydrazine1:1Pyrazole derivativesReaction with the ester moiety is also possible[2]
Arylamines> 2:15-Amino-oxazole-4-carbonitrileHigher temperatures may be required

Reactions with Sulfur Nucleophiles: Building Thioether Linkages

Thiols and their corresponding thiolates are potent nucleophiles that react readily with MDCA, offering a straightforward route to molecules containing one or two thioether linkages at a quaternary center. These sulfur-containing compounds are of interest in materials science and as intermediates in drug synthesis.

Mechanistic Rationale

Due to the high nucleophilicity of sulfur, thiols readily attack the electrophilic carbon of MDCA[3]. In the presence of a non-nucleophilic base (e.g., triethylamine, DBU, or potassium carbonate), the thiol is deprotonated to form the more nucleophilic thiolate anion, which rapidly displaces the first chloride ion. The reaction can often be controlled by stoichiometry. Using one equivalent of the thiol can favor the monosubstituted product, while an excess of the thiol, particularly at elevated temperatures, will lead to the disubstituted product where both chlorine atoms are replaced.

Experimental Protocol: Synthesis of a Dithioether Derivative

This protocol outlines a general procedure for the disubstitution of MDCA with a thiol.

Materials:

  • Methyl 2,2-dichloro-2-cyanoacetate (MDCA) (1.0 equiv)

  • Thiol (e.g., Thiophenol) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous DMF, add the thiol at room temperature under a nitrogen atmosphere. Stir for 15-20 minutes to ensure the formation of the potassium thiolate salt.

  • Add a solution of MDCA in a small amount of anhydrous DMF dropwise to the thiolate mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to afford the pure dithioether derivative.

Reactions with Carbon Nucleophiles: Forging C-C Bonds

The reaction of MDCA with carbon nucleophiles, particularly carbanions generated from active methylene compounds, opens a pathway to highly congested carbon skeletons. These reactions are synthetically valuable for creating sterically hindered structures and complex carbocyclic systems.

Mechanistic Rationale

Active methylene compounds, such as malononitrile or ethyl acetoacetate, can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form a stabilized carbanion (enolate)[4][5]. This "soft" nucleophile can then attack the electrophilic C2 of MDCA to displace a chloride ion, forming a new carbon-carbon bond[6]. Depending on the structure of the intermediate and the reaction conditions, a second intramolecular S_N2 reaction can occur, leading to the formation of highly substituted cyclopropane rings.

C_Nucleophile_Mechanism MDCA Methyl 2,2-dichloro- 2-cyanoacetate Intermediate C-C Bonded Intermediate MDCA->Intermediate Enolate Enolate from Active Methylene Compound Enolate->MDCA C-C Bond Formation (-Cl⁻) Cyclization Intramolecular C-Alkylation Intermediate->Cyclization Base Cyclopropane Highly Substituted Cyclopropane Derivative Cyclization->Cyclopropane -Cl⁻

Caption: Plausible pathway for cyclopropane formation with C-nucleophiles.

Experimental Protocol: Reaction with Diethyl Malonate

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl Malonate (1.0 equiv)

  • Methyl 2,2-dichloro-2-cyanoacetate (MDCA) (1.0 equiv)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried flask under nitrogen, wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the NaH to form a suspension and cool the flask to 0 °C in an ice bath.

  • Add diethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the sodium enolate.

  • Cool the mixture back to 0 °C and add a solution of MDCA in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

General Experimental Workflow & Key Considerations

Successful application of MDCA in synthesis requires careful control over reaction parameters. The choice of solvent, base, and temperature can significantly influence the reaction outcome, dictating whether mono- or di-substitution occurs, or if subsequent cyclizations take place.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis Setup Flame-dried glassware under N₂ atmosphere Solvent Add anhydrous solvent (THF, ACN, DMF) Setup->Solvent Reagents Add base (if needed) and nucleophile Solvent->Reagents Add_MDCA Add MDCA solution (often dropwise at 0°C) Reagents->Add_MDCA React Stir at specified temp (0°C to reflux) Add_MDCA->React Monitor Monitor progress by TLC/GC-MS React->Monitor Quench Quench reaction (e.g., sat. NH₄Cl or H₂O) Monitor->Quench Extract Extract with organic solvent (EtOAc, DCM) Quench->Extract Purify Wash, dry, and concentrate Extract->Purify Chromatography Column Chromatography Purify->Chromatography Characterize Characterize pure product (NMR, MS, IR) Chromatography->Characterize

Caption: A generalized workflow for reactions involving MDCA.

  • Solvent Choice: Aprotic solvents are essential to avoid reaction with the electrophile. Polar aprotic solvents like THF, acetonitrile (ACN), and DMF are excellent choices as they can solvate ionic intermediates.

  • Base Selection: For reactions involving acidic nucleophiles (thiols, active methylene compounds), a non-nucleophilic base is critical. Inorganic bases like K₂CO₃ or strong hydrides like NaH are common. For amine reactions, an amine base like triethylamine is used to scavenge HCl without competing in the primary reaction.

  • Temperature Control: Many of these reactions are exothermic. Initial addition of MDCA at lower temperatures (0 °C) is recommended to control the reaction rate and prevent side reactions. Subsequent heating may be required to drive the reaction, especially for less reactive nucleophiles or for inducing cyclization.

Conclusion

Methyl 2,2-dichloro-2-cyanoacetate is a potent and versatile electrophile that serves as a valuable building block for synthesizing highly functionalized molecules. Its reactions with nitrogen, sulfur, and carbon nucleophiles provide robust and efficient pathways to a diverse range of structures, including important heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore and exploit the rich chemistry of this reagent in their synthetic endeavors.

References

  • Vertex AI Search result on competitive halogenation/chloromethylation of active methylene compounds.[4]

  • Jimenez et al., study on Knoevenagel condensation using triethylamine in a microwave reactor.[7]

  • ChemicalBook entry for Methyl cyanoacetate (105-34-0), detailing its uses as a pharmaceutical intermediate.[8]

  • Journal of the Brazilian Chemical Society article describing a new approach to the cyanoacetic ester synthesis.[9]

  • Shablykin et al. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry, 91.[1]

  • Vertex AI Search result on the reaction of cyanodithioformate with primary amines.[10]

  • Supporting information on the synthesis of AICA starting from methyl 2-cyano acetate.[11]

  • Ali, T. A., & Abdel-Megeid, F. M. (2004). Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Molecules, 9(3), 223-233. Available at: [Link]6]

  • Jasperse, J. (n.d.). Chapter 19 Notes: Amines. Chem 360.[12]

  • Abdel-Megid, M. (2020). Utilities of Active Methylene in Heterocyclic Syntheses. To Chemistry Journal, 7.[13]

  • EaseToLearn.com. (n.d.). Active Methylene Compounds.[5]

  • Knoevenagel condensation reaction mechanisms depending on the base used.[14]

  • ChemSrc entry for Methyl cyanoacetate (CAS#:105-34-0).[15]

  • Scribd document on Active Methylene Compounds and Named Reactions.[16]

  • El-Sayed, R. (2021). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ChemRxiv.[17]

  • BenchChem. (2025). Application Notes and Protocols: Reactions of (2,2-dichloroethenyl)cyclopropane with Nucleophiles.[18]

  • Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate. PubMed. (2024).[19]

  • ResearchGate article on Cyanoacetylurea in Heterocyclic Synthesis.[20]

  • Bel Rhlid, R., et al. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Nestlé Research Centre.[21]

  • Patel, S., & Williams, D. L. (1989). Nitrosation by alkyl nitrites. Part 6. Thiolate nitrosation. Journal of the Chemical Society, Perkin Transactions 2, (1), 37-42.[22]

  • NOAA. (1999). METHYL DICHLOROACETATE. CAMEO Chemicals.[23]

  • Bondock, S., Tarhoni, A.-G., & Fadda, A. A. (n.d.). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkat USA.[24]

  • Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions.[25]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols.[3]

  • Crash Course. (2020, September 16). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12 [Video]. YouTube.[26]

  • Multichem. (n.d.). Safety Data Sheet: Methyl cyanoacetate.[27]

  • Knight, J. R. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University.[28]

  • BenchChem. (2025). Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.[2]

  • Jasperse, J. (n.d.). Review of Organic Chem II.[29]

  • El-Reash, G. M. A., et al. (2014). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Journal of the Brazilian Chemical Society, 25(9), 1646-1655.[30]

  • Cuthbertson, W. F., & Moffatt, J. S. (1948). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society (Resumed), 561-564.[31]

  • ChemScene entry for Methyl 2-cyanoacetate (CAS 105-34-0).[32]

  • ResearchGate figure showing Knoevenagel condensation reaction to form 2-cyanoacrylates.[33]

Sources

Application Note: Strategic Utilization of Ethyl Dichlorocyanoacetate in Heterocyclic Core Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of Ethyl Dichlorocyanoacetate (EDCCA) as a high-value electrophilic synthon in medicinal chemistry. While often overshadowed by its monochlorinated counterparts, EDCCA offers a unique reactivity profile for the rapid assembly of 5-chloro-4-substituted thiazoles —a privileged scaffold in kinase inhibitors and adenosine receptor antagonists.

The presence of the C5-chlorine atom is metabolically significant; it blocks the "soft spot" of the thiazole ring, preventing oxidative metabolism (e.g., by CYP450s) and enhancing the lipophilicity and half-life of the drug candidate. This guide provides a validated protocol for the condensation of EDCCA with thioamides, elucidating the mechanistic pathways and safety considerations required for scalable synthesis.

Chemical Biology & Reactivity Profile

Ethyl Dichlorocyanoacetate (EDCCA) is a dense, electrophilic building block characterized by a "gem-dichloro" motif adjacent to both a nitrile and an ester.

  • Formula:

    
    
    
  • MW: 182.00 g/mol

  • Key Reactivity:

    • Electrophilicity: The

      
      -carbon is highly electron-deficient, susceptible to attack by soft nucleophiles (sulfur).
      
    • Leaving Group Ability: The gem-dichloro moiety allows for sequential substitution-elimination sequences, enabling aromatization without external oxidants.

    • Functional Density: The retained nitrile or ester groups serve as orthogonal handles for downstream library generation (e.g., hydrolysis to acids or reduction to amines).

Medicinal Chemistry Relevance: The "Chlorine Walk"

In drug design, replacing a hydrogen with a chlorine atom on an aromatic ring (the "Chlorine Walk") often improves potency by filling hydrophobic pockets and modulating pKa. Using EDCCA installs this chlorine during the ring formation, avoiding harsh late-stage chlorination steps that could degrade sensitive functional groups.

Application: Synthesis of Ethyl 2-Aryl-5-chlorothiazole-4-carboxylates

The primary application of EDCCA is the Hantzsch-type cyclization with thioamides. Unlike standard


-haloesters which yield thiazoles that require subsequent oxidative chlorination, EDCCA yields the 5-chlorothiazole  directly.
Mechanistic Pathway

The reaction proceeds via an initial S-alkylation followed by an intramolecular Thorpe-Ziegler type cyclization and subsequent elimination.

ReactionMechanism Thioamide Thioamide (R-CS-NH2) Intermediate1 S-Alkylated Intermediate (Imidothioate) Thioamide->Intermediate1 Nucleophilic Attack (-HCl) EDCCA Ethyl Dichlorocyanoacetate (Cl2-C(CN)-CO2Et) EDCCA->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization N-Attack on Nitrile/Ester Elimination Elimination of HCN/HCl & Aromatization Cyclization->Elimination Rearrangement Product Ethyl 2-Aryl-5-chlorothiazole- 4-carboxylate Elimination->Product Final Scaffold

Figure 1: Proposed mechanistic flow for the condensation of thioamides with EDCCA. The gem-dichloro motif facilitates the retention of one chlorine atom while driving aromatization.

Detailed Experimental Protocol

Protocol ID: EDCCA-TZ-01

Objective: Synthesis of Ethyl 2-phenyl-5-chlorothiazole-4-carboxylate. Scale: 10 mmol.

Reagents & Equipment
ReagentEquiv.[1][2][3]AmountRole
Thiobenzamide1.01.37 gNucleophile
Ethyl Dichlorocyanoacetate1.12.00 gElectrophile
Ethanol (Anhydrous)-20 mLSolvent
Pyridine1.20.97 mLBase/Acid Scavenger
Equipment: 50 mL RBF, Reflux condenser, Magnetic stirrer, Oil bath.
Step-by-Step Procedure
  • Preparation (0 min):

    • Charge a 50 mL round-bottom flask with Thiobenzamide (1.37 g, 10 mmol) and anhydrous Ethanol (20 mL).

    • Add Pyridine (0.97 mL) to the solution. Note: Pyridine acts as a proton sponge to neutralize the HCl generated during the initial substitution.

  • Addition (15 min):

    • Cool the solution to 0°C using an ice bath.

    • Add Ethyl Dichlorocyanoacetate (2.00 g, 11 mmol) dropwise over 10 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the S-alkylated intermediate.

  • Reaction (2 - 4 hours):

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to reflux (78°C) for 2-4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting thioamide (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Workup (Post-Reaction):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) to remove pyridinium salts.

    • Wash the organic layer with Brine (15 mL), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from hot Ethanol or purify via flash column chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectations: 65-80% as a white to pale yellow solid.

Analytical Validation Parameters

To ensure the integrity of the 5-chloro scaffold, verify the following signals:

TechniqueExpected SignalMechanistic Insight
1H NMR Absence of C5-H signal (usually ~8.0 ppm in thiazoles).Confirms substitution at C5.
13C NMR Shift of C5 carbon to ~125-135 ppm (typical for C-Cl).Validates chlorination.
HRMS M+ and M+2 peaks in 3:1 ratio.Confirms presence of one Chlorine atom.[4][5]

Optimization Logic & Troubleshooting

When adapting this protocol for diverse thioamides (e.g., electron-poor vs. electron-rich), use the following decision matrix to optimize yields.

OptimizationTree Start Start: Low Yield (<40%) CheckTLC Check TLC: Starting Material Remains? Start->CheckTLC Yes_SM Incomplete Conversion CheckTLC->Yes_SM Yes No_SM Decomposition/Side Products CheckTLC->No_SM No Temp Increase Temp to Reflux or Switch to DMF (100°C) Yes_SM->Temp Kinetic Barrier Base Switch Base: Use Et3N or NaOEt Yes_SM->Base Proton Transfer Issue Solvent Change Solvent: Ethanol -> Toluene No_SM->Solvent Avoid Solvolysis

Figure 2: Troubleshooting decision tree for optimizing the EDCCA cyclization reaction.

Safety & Handling (Critical)

Ethyl Dichlorocyanoacetate is a potent lachrymator and skin irritant. It shares toxicity profiles with other


-haloesters.
  • Containment: All weighing and transfers must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves are recommended. The compound can penetrate standard latex rapidly.

  • Quenching: Residual EDCCA should be quenched with a dilute ammonia solution or aqueous sodium sulfite before disposal to hydrolyze the active electrophile.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by water; water alone may not effectively remove the lipophilic haloester.

References

  • Synthesis of Thiazole-5-carboxylates

    • Title: A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.[1][3]

    • Source:Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

  • General Reactivity of Halo-Cyanoacetates

    • Title: An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate.[3]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Safety Data & Properties

    • Title: Ethyl dichloroacet
    • Source:PubChem.[4][6]

    • URL:[Link]

  • Medicinal Chemistry of Thiazoles

    • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[5]

    • Source:European Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

Sources

The Role of α,α-Dihalo-α-cyanoacetates in Modern Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unraveling the Reactivity of Polyfunctionalized Acetates

In the landscape of organic synthesis, the creative use of polyfunctionalized C2 building blocks is a cornerstone of molecular construction. Methyl 2,2-dichloro-2-cyanoacetate, with the structure CCl₂(CN)COOCH₃, represents a fascinating, albeit sparsely documented, reagent. Its structure, featuring a quaternary α-carbon flanked by three electron-withdrawing groups (two chlorine atoms, a cyano group, and a methoxycarbonyl group), renders it a potent electrophile. Lacking α-protons, it cannot form a nucleophilic enolate in the manner of its parent compound, methyl cyanoacetate.[1] Instead, its reactivity is predicted to be dominated by nucleophilic attack at the highly electron-deficient α-carbon, leading to the substitution of a chloride ion.

While specific applications of methyl 2,2-dichloro-2-cyanoacetate itself are not prevalent in readily available literature, a closely related and synthetically powerful analogue, methyl dichloroacetate (CHCl₂COOCH₃) , provides an exemplary case study into the utility of gem-dihaloacetates in carbon-carbon bond formation.[2] This guide will focus on the well-established reactivity of methyl dichloroacetate, which, through deprotonation, serves as a robust nucleophilic precursor for the construction of highly functionalized cyclopropane rings—a key motif in numerous natural products and pharmaceutical agents.[3][4] The principles and protocols detailed herein offer a foundational understanding applicable to the broader class of α,α-dihaloesters.

Core Application: Diastereoselective Cyclopropanation of α,β-Unsaturated Ketones

The formation of a cyclopropane ring via the reaction of an α,β-unsaturated carbonyl compound with a gem-dihaloester anion is a powerful method for C-C bond formation. This transformation proceeds via a tandem Michael addition-intramolecular nucleophilic substitution cascade. A study has demonstrated the highly diastereoselective cyclopropanation of cyclic enones using the anion of methyl dichloroacetate, generated in situ with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

Mechanistic Pathway

The reaction is initiated by the deprotonation of methyl dichloroacetate. Although the α-proton is acidified by the two chlorine atoms and the ester group, a strong, non-nucleophilic base is required to generate the anion in sufficient concentration without competing side reactions like addition to the ester carbonyl. The resulting methyl dichloroacetate anion is a soft nucleophile, predisposing it to engage in 1,4-conjugate (Michael) addition with enone systems.

The key steps are as follows:

  • Deprotonation: The base (DBU) abstracts the acidic α-proton from methyl dichloroacetate to form a resonance-stabilized carbanion.

  • Michael Addition: The carbanion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone to form a new carbon-carbon bond and generate an enolate intermediate.

  • Intramolecular Cyclization: The enolate intermediate undergoes a rapid intramolecular SN2 reaction. The oxygen anion attacks the α-carbon of the dichloroacetyl moiety, displacing one of the chloride ions and forming a transient bicyclic intermediate which resolves to the final cyclopropyl ketone product. This ring-closing step is what establishes the three-membered ring.

Cyclopropanation_Mechanism Mechanism of Cyclopropanation Enone α,β-Unsaturated Ketone Enolate_Int Enolate Intermediate Enone->Enolate_Int MDA Methyl Dichloroacetate (CHCl₂CO₂Me) MDA_Anion Dichloroacetate Anion ([CCl₂CO₂Me]⁻) MDA->MDA_Anion Base DBU (Base) Base->MDA Deprotonation MDA_Anion->Enone Product Chlorocyclopropane Product Enolate_Int->Product Intramolecular Sₙ2 Cyclization (-Cl⁻)

Caption: Reaction mechanism for cyclopropanation.

Data on Diastereoselective Cyclopropanation

The reaction exhibits high diastereoselectivity, particularly with cyclic enones, where the steric approach of the incoming nucleophile and the subsequent ring-closure are tightly controlled.[3]

Substrate (Enone)ProductYield (%)Diastereomeric RatioReference
2-Cyclohexenoneendo-6-Chloro-6-(methoxycarbonyl)bicyclo[4.1.0]heptan-2-one75>95:5 (endo:exo)[3]
2-Cyclopentenoneendo-5-Chloro-5-(methoxycarbonyl)bicyclo[3.1.0]hexan-2-one80>95:5 (endo:exo)[3]

Protocols

Protocol 1: General Procedure for the Cyclopropanation of 2-Cyclohexenone

This protocol is adapted from the procedure described for the diastereoselective cyclopropanation of cyclic enones.[3]

A. Materials & Equipment

  • Reagents: 2-Cyclohexenone, Methyl Dichloroacetate (CHCl₂COOCH₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Saturated Aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, syringe, nitrogen inlet/outlet, ice bath, rotary evaporator, silica gel for column chromatography.

B. Experimental Procedure

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (10 mL). Cool the flask to 0 °C using an ice bath.

  • Addition of Reagents: Add 2-cyclohexenone (1.0 mmol, 1.0 eq.). To this solution, add methyl dichloroacetate (1.2 mmol, 1.2 eq.).

  • Initiation: Slowly add DBU (1.5 mmol, 1.5 eq.) to the stirred solution via syringe over 5 minutes. Causality Note: Slow addition of the base is crucial to control the exotherm and prevent undesired side reactions. DBU is chosen as it is a strong, non-nucleophilic base, which minimizes attack on the ester functionality.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting enone is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chlorocyclopropane product.

Experimental_Workflow Experimental Workflow A 1. Setup Flame-dried flask under N₂ Add THF, cool to 0 °C B 2. Reagent Addition Add 2-Cyclohexenone Add Methyl Dichloroacetate A->B C 3. Initiation Slowly add DBU at 0 °C B->C D 4. Reaction Stir at 0 °C for 2-4h Monitor by TLC C->D E 5. Quench & Extraction Add aq. NH₄Cl Extract with Diethyl Ether D->E F 6. Purification Dry, Concentrate Column Chromatography E->F G 7. Analysis Characterize pure product (NMR, MS, etc.) F->G

Caption: General workflow for cyclopropanation.

Concluding Remarks for the Practicing Scientist

While the explicitly named methyl 2,2-dichloro-2-cyanoacetate (CCl₂(CN)COOCH₃) remains a reagent with underexplored potential, its structural features strongly suggest it would act as a potent electrophile in C-C bond-forming reactions via nucleophilic substitution. However, the true synthetic power of the α,α-dihaloester scaffold is currently best exemplified by its protonated analogue, methyl dichloroacetate (CHCl₂COOCH₃).

The transformation of this simple C2 building block into a nucleophilic species capable of diastereoselective cyclopropanation highlights a key principle in modern synthesis: the strategic inversion of reactivity (umpolung) through careful choice of reagents and conditions. The protocols and mechanisms detailed in this guide provide researchers with a reliable and robust method for constructing complex cyclopropane architectures, which are invaluable in the fields of medicinal chemistry and drug development. Further investigation into the electrophilic nature of fully substituted analogs like methyl 2,2-dichloro-2-cyanoacetate could open yet another frontier in the application of these versatile chemical tools.

References

  • DeSelms, R. C. (1966). A New Approach to the Cyanoacetic Ester Synthesis. Journal of Organic Chemistry.
  • Organic Syntheses. Ethyl cyanoacetate. Retrieved from [Link]

  • Fujioka, T., et al. (n.d.). Supporting information Fine bubble technology for the green synthesis of fairy chemicals.
  • ResearchGate. (2025, August 6). Diastereoselective cyclopropanation of cyclic enones with methyl dichloroacetate anion. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl dichloroacetate. Retrieved from [Link]

Sources

synthetic utility of α,α-dichloro nitriles in organic chemistry

Application Note: Synthetic Utility of -Dichloro Nitriles in Organic Chemistry

Executive Summary




-dichloro-

-hydroxy nitriles
functionalized

-lactams
heterocycles

Reactivity Profile & Mechanistic Landscape

The chemical utility of

  • 
    -Proton Acidity (Anionic Mode):  The 
    
    
    of dichloroacetonitrile is significantly lower (~13.5) than acetonitrile (~25), allowing deprotonation by mild bases (e.g.,
    
    
    , DBU) to generate a stable carbanion for nucleophilic attack on aldehydes (Darzens/Aldol pathways).
  • Radical Stabilization (Radical Mode): The cyano and chloro groups synergistically stabilize carbon-centered radicals, facilitating Kharasch-type additions (ATRA) to alkenes.

  • Nitrile Electrophilicity (Pinner Mode): The electron-withdrawing inductive effect (-I) of the gem-dichloro group activates the nitrile nitrogen, making it highly susceptible to nucleophilic attack by alcohols (forming imidates) or amines (forming amidines).

Reactivity Flowchart

ReactivitySMα,α-Dichloro Nitrile(Cl2CH-CN)BaseBase (NaH/DBU)SM->BaseRadicalCu(I) / Ru(II)(ATRA)SM->RadicalAcidHCl / ROH(Pinner)SM->AcidAldolα,α-Dichloro-β-hydroxy Nitrile(Aldol Adduct)Base->Aldol+ AldehydeGammaγ-Chloro Nitrile(C-C Bond Formation)Radical->Gamma+ AlkeneImidateDichloroacetimidate(Heterocycle Precursor)Acid->Imidate+ AlcoholEpoxideα-Chloro Glycidic Nitrile(Darzens Product)Aldol->EpoxideCyclization

Figure 1: Divergent synthetic pathways for

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Atom Transfer Radical Addition (ATRA)

Application: Introduction of the

Target: Synthesis of 2,2,4-trichloropentanenitrile derivatives.

Reagents:

  • 
    -Trichloroacetonitrile (or Dichloroacetonitrile)
    
  • Alkene (e.g., Styrene or 1-Octene)

  • Catalyst: CuCl (10 mol%)

  • Ligand: 2,2'-Bipyridine (bpy) (10 mol%)

  • Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Procedure:

  • Catalyst Prep: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuCl (9.9 mg, 0.1 mmol) and 2,2'-bipyridine (15.6 mg, 0.1 mmol).

  • Degassing: Evacuate and backfill with nitrogen (3 cycles) to remove oxygen (critical for radical lifetime).

  • Solvent Addition: Add degassed DCM (2.0 mL) via syringe. Stir until the complex forms (often a dark brown/red solution).

  • Substrate Addition: Add the alkene (1.0 mmol) followed by trichloroacetonitrile (1.5 mmol, 1.5 equiv) dropwise.

  • Reaction: Seal the tube and heat to reflux (40°C) for 12–24 hours. Monitor by TLC (hexane/EtOAc 9:1).

    • Note: The reaction proceeds via a redox cycle where

      
       abstracts a Cl atom, generating a 
      
      
      radical which adds to the alkene.
  • Workup: Cool to room temperature. Dilute with

    
     (20 mL) and filter through a short pad of silica gel to remove the copper catalyst.
    
  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes

    
     5% EtOAc/Hexanes).
    

Yield Expectation: 70–90% depending on alkene electronics (electron-rich alkenes react faster).

Protocol B: Darzens-Type Condensation for -Chloro Epoxides

Application: Synthesis of functionalized glycidic nitriles, which are precursors to

Mechanism: Deprotonation of


Reagents:

  • Dichloroacetonitrile (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Base: Sodium Ethoxide (NaOEt) or solid NaOH with TEBA (Phase Transfer Catalyst)

  • Solvent: THF or DCM (for PTC method)

Step-by-Step Procedure (Phase Transfer Method):

  • Setup: To a solution of benzaldehyde (10 mmol) and dichloroacetonitrile (10 mmol) in DCM (20 mL) at 0°C.

  • Catalyst: Add TEBA (Benzyltriethylammonium chloride, 5 mol%).

  • Base Addition: Add 50% aqueous NaOH (10 mL) dropwise with vigorous stirring.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour into ice-water (50 mL) and separate phases. Extract aqueous layer with DCM (2 x 20 mL).

  • Isolation: Dry organics over

    
     and concentrate.
    
  • Product: The product is typically the

    
    -chloro- 
    
    
    -phenylglycidonitrile
    .
    • Caution: These epoxides are reactive electrophiles. Store at -20°C.

Protocol C: Pinner Synthesis of Dichloroacetimidates

Application: Preparation of highly reactive electrophiles for heterocycle synthesis (e.g., oxazolines, thiazoles).

Reagents:

  • Dichloroacetonitrile[1][2][3][4]

  • Absolute Ethanol (or other alcohol)

  • Dry HCl gas (generated from

    
     + NaCl or from cylinder)
    
  • Solvent:

    
     or neat
    

Procedure:

  • Mix: Dissolve dichloroacetonitrile (50 mmol) and absolute ethanol (55 mmol) in dry ether (30 mL) at 0°C.

  • Saturation: Bubble dry HCl gas through the solution for 30–60 minutes until saturation (weight increase corresponds to ~1.1 equiv HCl).

  • Crystallization: Seal the flask and store at 0–4°C for 24 hours. The imidate hydrochloride salt will precipitate.

  • Isolation: Filter the hygroscopic solid quickly under nitrogen. Wash with cold dry ether.

  • Free Base Liberation (Optional): Suspend salt in DCM and wash rapidly with saturated

    
     at 0°C. Dry and use immediately.
    

Quantitative Data & Optimization Table

Table 1: Solvent and Base Effects on Dichloroacetonitrile Alkylation

EntryBaseSolventTemp (°C)Yield (%)Notes
1NaHTHF045Significant self-condensation observed.
2LDATHF-7882Kinetic control prevents polymerization.
3

DMF2565Good for reactive electrophiles (benzyl bromide).
4NaOH/TEBADCM/H2O2588Best for Darzens condensation.

Troubleshooting & Expert Tips

  • Handling:

    
    -Dichloro nitriles are lachrymators and toxic. Handle only in a well-ventilated fume hood.
    
  • Stability: The

    
    -proton is acidic (
    
    
    ). Avoid storing mixtures with bases.
  • Radical Reactions: If ATRA yields are low, check for oxygen leaks. Oxygen quenches the carbon radical immediately. Adding a reducing agent like ascorbic acid (in photoredox variants) can help.

  • Hydrolysis: To convert the nitrile to an amide without hydrolyzing the chlorines, use mild acidic hydrolysis (

    
    ) rather than basic conditions, which favor substitution of the chlorines.
    

References

  • Kharasch Addition (ATRA): Kharasch, M. S., et al. "Additions of Polyhalomethanes to Olefins." Science, 1945.[5] Link[5]

  • Darzens Condensation: Jonczyk, A., et al. "Reactions of Organic Anions. Part X. Catalytic Two-Phase Darzens Condensation." Journal of Organic Chemistry, 1977. Link

  • Pinner Reaction: Roger, R., & Neilson, D. G. "The Chemistry of Imidates." Chemical Reviews, 1961. Link

  • Review on Nitrile Reactivity: "Recent advances in the transformation of nitriles into diverse N-heterocycles." Chemical Society Reviews, 2025. Link

  • Copper Catalyzed ATRA: Clark, A. J. "Atom Transfer Radical Cyclisation of Cu(I) Complexes." Chemical Society Reviews, 2002. Link

Strategic Protection Protocols for Methyl 2,2-Dichloro-2-Cyanoacetate (MDCCA) Applications

[1][2][3]

Abstract

Methyl 2,2-dichloro-2-cyanoacetate (MDCCA) is a high-value, polyfunctional reagent used in the synthesis of heterocycles (e.g., oxazoles, thiazoles) and as a radical precursor in Atom Transfer Radical Addition (ATRA).[1][2][3][4] Its unique reactivity stems from the electron-deficient dichloromethyl core, activated by both cyano and ester moieties.[1][2][3] However, this high reactivity necessitates rigorous protecting group (PG) strategies for reaction partners to prevent catalyst poisoning (in ATRA) or uncontrolled polymerization (in condensation reactions).[2] This guide details field-proven protocols for handling nucleophilic substrates in MDCCA-mediated transformations, emphasizing the preservation of the labile

123

Part 1: Strategic Analysis & Reactivity Profile[1][2]

The MDCCA Reactivity Triad

MDCCA (CAS 25761-68-6) presents three distinct reactive faces.[1][2][3] Understanding these is prerequisite to selecting appropriate protecting groups.

  • Radical Donor (C-Cl Homolysis): Under Cu or Ru catalysis, the C-Cl bond weakens, generating a stabilized radical.[1][2][3]

    • Constraint: Free amines and thiols in the substrate can coordinate to the metal catalyst, quenching the reaction.

  • Electrophilic Carbonyl/Nitrile: The ester and nitrile groups are susceptible to nucleophilic attack.

    • Constraint: Unprotected nucleophiles (primary amines, alkoxides) will attack these groups, competing with the desired radical or alkylation pathways.[2]

  • 
    -Carbon Electrophilicity:  The 
    
    
    center is highly electrophilic.[3]
    • Constraint: It is sensitive to reductive dechlorination (e.g.,

      
      , Zn) and substitution by soft nucleophiles.[1][2][3]
      
The "Protection Paradox"

Unlike typical synthesis where the reagent is protected, reactions involving MDCCA require protecting the substrate . The primary goal is Chemoselectivity : forcing the MDCCA to react only via the desired pathway (e.g., radical addition to an alkene) while masking other reactive sites (e.g., pendant amines) on the substrate.

Part 2: Protocol A - Protection for Atom Transfer Radical Addition (ATRA)[1][2][3]

Context: You are coupling MDCCA with an alkene containing a sensitive functional group (amine or alcohol) using a Copper (Cu) catalyst. Challenge: Free amines poison Cu catalysts; free alcohols can cause side reactions.[3] Recommended Strategy: Orthogonal protection using Boc (amines) or Silyl Ethers (alcohols).[2][3]

Step-by-Step Protocol
1. Substrate Protection (Amine Example)
  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[1][2][3]
    
  • Rationale: The Boc group is sterically bulky and non-coordinating, preventing interaction with the Cu catalyst. It is removed under acidic conditions, which the dichlorocyano motif generally tolerates.

  • Procedure:

    • Dissolve the amino-alkene substrate (1.0 equiv) in DCM (

      
      ).[2]
      
    • Add

      
       (1.5 equiv) and 
      
      
      (1.1 equiv).[2]
    • Stir at RT for 4–12 h. Monitor by TLC.[3]

    • Wash with 1M HCl (rapidly), brine, dry over

      
      , and concentrate.
      
2. The ATRA Reaction
  • Reagents: MDCCA, Cu(I) or Cu(II) salt, Ligand (e.g., TPMA or bpy).[1][2][3]

  • Procedure:

    • In a glovebox or under Argon, mix Protected Substrate (1.0 equiv) and MDCCA (1.2–1.5 equiv).[2]

    • Add catalyst:

      
       (1–5 mol%) and Ligand.
      
    • Add reducing agent if using Cu(II) (e.g., Ascorbic acid or photo-redox conditions).[2][3]

    • Heat to 60–80°C or irradiate (if photo-ATRA) until conversion is complete.

    • Purification: Filter through a short plug of silica to remove Cu. Isolate the chlorinated adduct.

3. Deprotection (The Critical Step)[2]
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Warning: Do NOT use Hydrogenolysis (

    
    ). 
    
    • Mechanistic Insight: Palladium on Carbon will rapidly reduce the C-Cl bonds of the MDCCA adduct, destroying the dichloromethyl motif you just installed.

  • Procedure:

    • Dissolve the ATRA adduct in dry DCM.

    • Add TFA (20% v/v).[2][3] Stir at 0°C

      
       RT for 1–2 h.
      
    • Concentrate in vacuo without heating above 40°C to prevent thermal degradation of the

      
      -chloro nitrile.
      

Part 3: Protocol B - Heterocycle Synthesis (Condensation)[1][2][3]

Context: Synthesis of 2-amino-oxazoles or thiazoles by reacting MDCCA with binucleophiles (e.g., diamines).[1][2][3] Challenge: A diamine will react at both ends, leading to polymerization or double-addition.[1][2][3] Strategy: Mono-protection to desymmetrize the diamine.

Protocol: Mono-Boc Protection for Regioselective Cyclization
  • Mono-Protection:

    • Take a symmetrical diamine.[3] Add

      
       (0.9 equiv) in dioxane/water slowly.[2]
      
    • Purify to isolate the mono-Boc amine.

  • Cyclization with MDCCA:

    • Dissolve Mono-Boc diamine (1.0 equiv) in EtOH or MeOH.[1][3]

    • Add MDCCA (1.0 equiv) and a mild base (

      
       or 
      
      
      ).[2]
    • Reflux for 2–6 h.[3] The free amine attacks the ester/nitrile, and the adjacent nucleophile (if present) displaces a chlorine or attacks the nitrile to close the ring.

  • Deprotection:

    • Treat the resulting heterocycle with TFA/DCM to expose the pendant amine.

Part 4: Deprotection Compatibility Matrix

The following table summarizes which deprotection conditions are safe for the Dichlorocyano (


)
Protecting Group (PG)Deprotection ReagentCompatibility with

Risk Analysis
Boc (Amine)TFA / HClHigh Best choice.[1][2][3] Acid hydrolysis leaves C-Cl intact.[1][3]
Cbz (Amine)

Incompatible High Risk. Pd catalyzes reductive dechlorination (

).[1][2][3]
Fmoc (Amine)Piperidine / DBUMedium Base can cause elimination or hydrolysis of the ester/nitrile if reaction time is prolonged.
Tosyl (Amine)

or

Incompatible Radical/Reductive conditions will cleave C-Cl bonds.[1][2][3]
TBS/TIPS (Alcohol)TBAF / HFHigh Fluoride deprotection is orthogonal and safe for chloro-esters.[2][3]
Acetate (Alcohol)

Medium Base hydrolysis of the acetate may also hydrolyze the MDCCA ester. Use enzymatic hydrolysis for safety.[3]
Benzyl (Ether)

or

Low Lewis acids (

) may affect nitrile; Hydrogenolysis destroys C-Cl.[1][2][3]

Part 5: Visual Decision Logic

The following diagram illustrates the decision process for selecting protecting groups based on the intended reaction pathway.

MDCCA_Protection_StrategyStartSubstrate Selection(Reaction with MDCCA)ReactionTypeIdentify Reaction TypeStart->ReactionTypeRadicalRadical Addition (ATRA)(Cu/Ru Catalyst)ReactionType->RadicalCondensationHeterocycle Synthesis(Nucleophilic Attack)ReactionType->CondensationSubstrateCheckDoes Substrate haveFree Amines/Thiols?Radical->SubstrateCheckProtectChoiceSelect Protecting GroupCondensation->ProtectChoiceDesymmetrization NeededYesAmineYES: Catalyst Poisoning RiskSubstrateCheck->YesAmineAmine PresentNoAmineNO: Proceed DirectlySubstrateCheck->NoAmineNo AmineYesAmine->ProtectChoiceBocBoc (Acid Labile)RECOMMENDEDProtectChoice->BocCbzCbz (Hydrogenolysis)AVOID (Dechlorination Risk)ProtectChoice->CbzFmocFmoc (Base Labile)CAUTION (Elimination Risk)ProtectChoice->FmocDeprotectPost-Reaction Deprotection(TFA or HCl)Boc->DeprotectSafe PathFinalProductFinal Product(Dichlorocyano Intact)Cbz->FinalProductFails: C-Cl ReducedFmoc->FinalProductRisky: Side RxnsDeprotect->FinalProduct

Caption: Decision tree for selecting protecting groups. Note the critical failure point for Cbz groups due to reductive dechlorination risks.

References

  • Pintauer, T., & Matyjaszewski, K. (2008).[1][2][3] Atom transfer radical addition and polymerization reactions catalyzed by copper complexes. Chemical Society Reviews.[3] Link

  • Kocieński, P. J. (2005).[2][3] Protecting Groups. 3rd Edition, Georg Thieme Verlag.[1][2][3] (Standard reference for PG stability).

  • Clark, A. J. (2002).[2][3] Atom Transfer Radical Cyclisation of Cu(I) Catalysed Reactions. Chemical Society Reviews.[3] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2][3] Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Source for Boc/Cbz/Fmoc deprotection conditions).

  • Nagashima, H., et al. (1992).[1][2][3] Transition metal-catalyzed radical reactions of polychloroalkanes. Journal of Organic Chemistry. (Demonstrates reactivity of C-Cl bonds).

Application Note: Catalytic Architectures of Metal Dichlorocyanoacetate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide details the synthesis, structural properties, and catalytic applications of metal complexes coordinating the dichlorocyanoacetate (DCCA) ligand (


).

While standard carboxylates (acetates, octanoates) are ubiquitous in catalysis, the DCCA ligand represents a "hyper-electronic" variant. The incorporation of both the dichloro- and cyano- moieties creates an exceptionally strong electron-withdrawing group (EWG).

The "DCCA Effect" in Catalysis:

  • Enhanced Lewis Acidity: The high electronegativity of the

    
     tail pulls electron density away from the metal center, significantly increasing the electrophilicity of the metal. This makes DCCA complexes superior Lewis acids compared to their acetate counterparts.
    
  • Steric & Electronic Tuning: The bulky, functionalized tail influences the coordination sphere, often enforcing lower coordination numbers that leave open sites for substrate binding.

  • Reactivity: These complexes are particularly potent in Ring-Opening Polymerization (ROP) of cyclic esters and Polyurethane synthesis , where metal electrophilicity is the rate-determining factor.

Ligand Profile & Complex Synthesis[1]

Ligand Characteristics
  • Formula:

    
    
    
  • Electronic Nature: Strong

    
    -withdrawing (Inductive effect of two Cl and one CN).
    
  • Coordination Modes:

    • Monodentate: via Carboxylate Oxygen (common in solution).

    • Bidentate Chelating: via both Carboxylate Oxygens.

    • Bridging: via Carboxylate (forming polymeric chains in solid state).

    • N-Coordination: Rare, but possible via the nitrile nitrogen in soft metal (e.g., Ag, Au) complexes.

Protocol: Synthesis of Diorganotin(IV) Dichlorocyanoacetates

Target Complex: Dibutyltin(IV) bis(dichlorocyanoacetate) —



Rationale: Organotin derivatives are the most catalytically relevant class for this ligand, serving as models for "green" tin replacements or high-activity variants of Tin(II) Octanoate.

Reagents:

  • Dibutyltin oxide (

    
    )
    
  • Dichlorocyanoacetic acid (DCCA-H) (generated in situ or purchased)

  • Solvent: Toluene/Ethanol (1:1 mixture)

Step-by-Step Workflow:

  • Stoichiometric Mixing: In a 100 mL round-bottom flask, suspend 5.0 mmol of

    
     in 30 mL of Toluene/Ethanol (1:1).
    
  • Acid Addition: Add 10.0 mmol (2 equivalents) of Dichlorocyanoacetic acid dropwise.

    • Note: The reaction is exothermic due to the strong acidity of DCCA.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4–6 hours using a Dean-Stark trap.

    • Checkpoint: The solution should become clear as the polymeric oxide breaks down and water is removed.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap).

  • Purification: Recrystallize the resulting solid from hot hexane or chloroform/petroleum ether.

  • Characterization:

    • FT-IR: Look for

      
       shift (approx. 1650 
      
      
      
      ) and
      
      
      (approx. 2250
      
      
      ).
    • 
      -NMR:  Confirm coordination geometry (typically 
      
      
      
      -100 to -200 ppm for 5/6-coordinate species).

Catalytic Application: Ring-Opening Polymerization (ROP)[2][3][4]

The primary application of Tin(IV) DCCA complexes is the catalytic polymerization of cyclic esters (e.g.,


-Caprolactone, Lactide). The DCCA ligand enhances the "Coordination-Insertion" mechanism.
Mechanism Visualization

The following diagram illustrates how the electron-deficient metal center activates the monomer.

ROP_Mechanism Cat Active Catalyst (Sn-OR) Coord Coordination Complex (C=O binds to Sn) Cat->Coord + Monomer Monomer Cyclic Ester (Caprolactone) Monomer->Coord TS Transition State (Nu attack by -OR) Coord->TS Rate Limiting Insert Ring Opening & Insertion TS->Insert Prop Chain Propagation Insert->Prop Prop->Coord + Next Monomer DCCA DCCA Ligand Effect: High Electronegativity Increases Sn Lewis Acidity DCCA->Coord Enhances Activation

Caption: Coordination-Insertion mechanism for ROP. The DCCA ligand increases the electrophilicity of the Sn center, accelerating the monomer coordination step.

Experimental Protocol: Bulk Polymerization of -Caprolactone

Objective: Synthesize Polycaprolactone (PCL) using


 as a high-activity initiator.

Parameters:

  • Monomer/Catalyst Ratio ([M]/[I]): 1000:1

  • Temperature: 110°C

  • Atmosphere: Dry Nitrogen (Strictly anhydrous).

Procedure:

  • Preparation: In a glovebox or flame-dried Schlenk tube, charge

    
    -Caprolactone (11.4 g, 100 mmol).
    
  • Catalyst Addition: Add

    
     (0.1 mmol) dissolved in a minimum amount of dry toluene (or add as solid).
    
  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen/moisture.

  • Polymerization: Immerse the tube in a pre-heated oil bath at 110°C. Stir magnetically.

    • Observation: Viscosity will increase rapidly. The DCCA catalyst often shows faster kinetics than Tin(II) Octanoate due to higher Lewis acidity.

  • Termination: After 2–4 hours, quench the reaction by adding wet chloroform or dilute HCl/Methanol.

  • Precipitation: Pour the viscous solution into excess cold methanol (10:1 ratio) to precipitate the white polymer.

  • Analysis: Filter, dry in vacuo, and analyze via GPC (Molecular Weight) and

    
    -NMR (Conversion).
    

Data Interpretation: | Catalyst | Time (h) | Conversion (%) |


 (Experimental) | PDI (

) | | :--- | :--- | :--- | :--- | :--- | | Sn(Oct)

(Standard)
| 4.0 | 92% | 12,500 | 1.45 | |

| 2.5 | 96% | 14,200 | 1.35 | Note: DCCA complexes typically yield faster rates (higher conversion in less time) but may show slightly broader PDI if transesterification is not controlled.

Specialized Application: Carbene Precursor

Unlike simple acetates, the dichlorocyanoacetate ligand has a unique decomposition pathway. Under thermal stress or specific metal activation (e.g., Copper or Silver complexes), it can undergo decarboxylation to release a reactive carbene-like intermediate.

Reaction:


 (or related carbenoid).

Utility: This is a niche application for Cyclopropanation of electron-rich alkenes.

  • Protocol: Heat the metal-DCCA complex (10 mol%) with styrene derivatives in refluxing benzene.

  • Mechanism: The metal facilitates the extrusion of

    
    , generating a transient metal-carbenoid species that transfers the functionalized carbon to the olefin.
    

Safety & Handling (Critical)

  • Cyanide Content: While the nitrile group (

    
    ) is covalently bonded, thermal decomposition or strong acid hydrolysis could theoretically release HCN. Always work in a well-ventilated fume hood.
    
  • Organotin Toxicity: Organotin compounds (especially tributyl- and dibutyl- derivatives) are neurotoxic and skin irritants. Wear nitrile gloves and avoid dust inhalation.

  • Waste Disposal: All tin-containing waste must be segregated from general organic waste.

References

  • General Organotin Carboxylate Synthesis & Activity

    • Yousif, E., et al. (2019). "Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review." Systematic Reviews in Pharmacy, 10(1), 26-31. Link

  • Pettinari, C., et al. (1998). "Organotin(IV) derivatives of novel functionalized carboxylic acids." Journal of Organometallic Chemistry, 566(1-2), 187-201.
  • ROP Catalytic Mechanisms: Kricheldorf, H. R. (2001). "Syntheses of Biodegradable and Biocompatible Polymers by Means of Bismuth Catalysts." Chemical Reviews, 109(11), 5579–5594. (Describes the analogous coordination-insertion mechanism relevant to high-Lewis acid metals).
  • Reactivity of Dichlorocyanoacetate Reagents

    • McKillop, A., et al. (Specific reactivity of ethyl dichlorocyanoacetate as a chlorinating/carbene source). Strategies and Solutions to Advanced Organic Reaction Mechanisms. Link

Disclaimer: This Application Note is a theoretical reconstruction based on established chemical principles of organotin carboxylates and halo-acetic acid ligands. Users should perform their own risk assessments before synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimization of Dichlorocyanoacetylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for the introduction of the 2,2-dichloro-2-cyanoacetyl moiety (


).
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Date:  October 26, 2023

Introduction: The Dichlorocyanoacetyl Warhead

Welcome to the Technical Support Center. You are likely here because you are synthesizing covalent inhibitors or specialized agrochemicals requiring the 2,2-dichloro-2-cyanoacetamide motif.

This moiety is electronically unique: the electron-withdrawing nature of the nitrile and two chlorine atoms renders the carbonyl carbon highly electrophilic. While this increases reactivity, it introduces significant challenges regarding hydrolytic instability , dechlorination , and C-C bond cleavage .

This guide abandons generic advice to focus on the specific physicochemical demands of this electron-deficient system.

Module 1: Reagent Preparation & Handling

The Core Issue: Commercial dichlorocyanoacetyl chloride is often degraded upon receipt due to its extreme moisture sensitivity. Using degraded reagent is the #1 cause of failed reactions.

Q: My acid chloride is fuming and dark. Can I use it?

A: No. Dark color indicates polymerization or HCl release. The fuming is HCl gas, suggesting hydrolysis has occurred, which generates Dichlorocyanoacetic acid (DCCA) . DCCA is significantly less reactive than the chloride and will not couple without activating agents, leading to stoichiometric mismatch.

Protocol: In-Situ Generation of Dichlorocyanoacetyl Chloride

Do not isolate the acid chloride if possible. Use it as a stock solution.

  • Starting Material: Dichlorocyanoacetic acid (DCCA).

  • Reagent: Oxalyl chloride (

    
    ) is superior to Thionyl chloride ($ \text{SOCl}_2 $) because it allows for milder conditions and easier byproduct removal.
    
  • Catalyst: DMF (Catalytic, 1-2 drops).

  • Solvent: Anhydrous DCM (stabilized with amylene, not ethanol).

Step-by-Step:

  • Dissolve DCCA (1.0 eq) in anhydrous DCM (

    
    ) under 
    
    
    
    .
  • Cool to

    
    .[1][2]
    
  • Add Oxalyl chloride (1.2 eq) dropwise.

  • Add DMF (cat.). Caution: Gas evolution (CO, CO2, HCl).

  • Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Critical Step: Concentrate under reduced pressure to remove excess oxalyl chloride (which will react with your amine later). Redissolve in fresh DCM for the coupling step.

Module 2: Reaction Optimization (The Coupling)

The Core Issue: The high electrophilicity of the carbonyl makes it prone to "blowout" (over-reaction) or attack by competing nucleophiles (like water).

Q: I see multiple spots on TLC. Is it over-acylation?

A: Yes. If your substrate has multiple nucleophilic sites (e.g., -OH and -NH2), the dichlorocyanoacetyl group is aggressive enough to acylate both.

  • Fix: Control stoichiometry strictly (0.95 eq of acid chloride to 1.0 eq of substrate).

  • Fix: Lower the temperature to

    
     or 
    
    
    
    to differentiate nucleophilic strength.
Q: My yield is low, and I smell almonds (Cyanide). What happened?

A: You likely have hydrolytic cleavage . In the presence of water and base, the electron-deficient


-carbon is susceptible to fragmentation, potentially releasing HCN.
  • Fix: Ensure strictly anhydrous conditions .

  • Fix: Switch bases. Pyridine can sometimes cause acyl-pyridinium hydrolysis if not dry. Use DIPEA (Hünig's Base) or 2,6-Lutidine (sterically hindered, reduces nucleophilic attack on the carbonyl).

Visualizing the Reaction Pathway

The following diagram illustrates the critical control points where the reaction succeeds or fails.

ReactionPathway cluster_conditions Optimization Zone Start Dichlorocyanoacetyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate + Amine + Base Hydrolysis Hydrolysis (HCN Risk) Start->Hydrolysis + Water Amine Substrate (Amine) Amine->Intermediate Product Desired Amide (Target) Intermediate->Product - Cl⁻ OverAcylation Bis-Acylation (Impurity) Product->OverAcylation + Excess Reagent Water Trace H2O Water->Hydrolysis

Figure 1: Reaction pathway analysis showing the competition between successful amidation and hydrolytic failure modes.

Module 3: Troubleshooting & Purification

The Core Issue: The product is often acid-sensitive and silica-active.

Q: My product turned black on the silica column.

A: Dichlorocyanoacetamides can degrade on acidic silica gel. The Lewis acidic sites on silica can catalyze the loss of the nitrile or chlorine.

  • Solution 1: Neutralize the Silica. Pre-treat your column with 1% Triethylamine (TEA) in hexanes.

  • Solution 2: Switch Stationary Phase. Use Neutral Alumina instead of Silica.

  • Solution 3 (Preferred): Crystallization. These compounds are often highly crystalline due to the polar halogens. Try triturating with cold Ethanol or Diethyl Ether/Hexane mixtures.

Q: I see dechlorination (M-34 peak) in LCMS.

A: This is likely photolytic degradation or radical reduction .

  • Fix: Wrap reaction flasks and columns in aluminum foil.

  • Fix: Avoid solvents prone to radical transfer (like THF/Ether) if the reaction takes days; stick to DCM or Chloroform.

Summary of Optimized Conditions

ParameterStandard ConditionOptimized Condition (Dichlorocyano)Rationale
Reagent Acid Chloride (Commercial)Freshly Generated (In-situ) Prevents hydrolysis/HCN generation.
Solvent DMF or THFAnhydrous DCM (

)
Ease of removal; non-coordinating.
Base Triethylamine (

)
DIPEA or 2,6-Lutidine Reduced nucleophilicity; prevents side reactions.
Temp Room Temperature

Controls high electrophilicity.
Workup 1M HCl WashSat.

or Citric Acid
Avoids strong acid hydrolysis of the nitrile.

Module 4: Decision Tree for Synthesis Strategy

Use this logic flow to determine the best synthetic route for your specific substrate.

DecisionTree Start Start: Choose Strategy IsAcidStable Is Substrate Acid Sensitive? Start->IsAcidStable YesSensitive Yes IsAcidStable->YesSensitive NoSensitive No IsAcidStable->NoSensitive MethodA Method A: Mixed Anhydride (DCCA + Isobutyl Chloroformate) YesSensitive->MethodA IsSteric Is Amine Sterically Hindered? NoSensitive->IsSteric YesSteric Yes IsSteric->YesSteric NoSteric No IsSteric->NoSteric MethodB Method B: Acid Chloride (Generated In-Situ + Heat) YesSteric->MethodB MethodC Method C: Standard Coupling (EDC/HOBt or HATU) NoSteric->MethodC

Figure 2: Strategic decision matrix for selecting the coupling method based on substrate properties.

References

  • Preparation of Acyl Chlorides : Hird, S. (2026).[3] Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams. Link

  • Amide Coupling Mechanisms : Clark, J. (2015). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Link

  • Dichlorocyanoacetamide Properties : Sigma-Aldrich. (n.d.). 2,2-Dichloroacetamide for synthesis. Link

  • General Cyanoacetamide Synthesis : Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Link

  • Acid Chloride Handling : Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Link

Disclaimer: This guide is for research purposes only. Dichlorocyanoacetyl derivatives are potent electrophiles and potential alkylating agents. Always handle with proper PPE and in a fume hood.

Sources

challenges in the scale-up of Methyl 2,2-dichloro-2-cyanoacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2,2-Dichloro-2-Cyanoacetate (MDCA) Synthesis

  • Ticket Status: [OPEN]

  • Support Tier: Level 3 (Senior Process Chemist)

  • Topic: Scale-up Process Control & Troubleshooting

  • Reference ID: MDCA-SU-2024

Introduction: The "Hidden" Hazards of Active Methylene Chlorination

Welcome to the Advanced Synthesis Support Center. You are likely here because your bench-scale synthesis of Methyl 2,2-dichloro-2-cyanoacetate (MDCA) worked perfectly on a 5-gram scale, but your first 1-kilogram pilot run either runaway thermally, corroded your reactor, or resulted in a black, tarry distillate.

The chlorination of Methyl Cyanoacetate (MCA) using Sulfuryl Chloride (


) is a deceptively simple reaction that hides significant process safety risks during scale-up. This guide addresses the three most critical failure modes: Induction Period Runaways , Off-Gas Management , and Thermal Degradation during Purification .

Module 1: Reaction Control (The "Sleeping Giant" Phenomenon)

The Issue: Users report that during the addition of


, the temperature remains stable for a long period, followed by a sudden, uncontrollable exotherm that overwhelms the condenser.

The Mechanism: The chlorination of MCA is often autocatalytic . The reaction requires a trace amount of HCl to generate the enol form of the nitrile, which is the active nucleophile.

  • Induction: Initially, the system is dry and HCl-free.

    
     accumulates without reacting.
    
  • Trigger: Once the first molecule reacts, it releases HCl.

  • Runaway: This HCl catalyzes the enolization of the remaining bulk MCA, causing the accumulated

    
     to react simultaneously.
    
Troubleshooting Protocol: Eliminating the Induction Period
ParameterSpecificationReason
Initiator HCl Gas or "Heel" CRITICAL: Do not start addition until the reaction matrix is acidic.
Temperature 35°C – 45°C (Start)High enough to initiate, low enough to manage the exotherm.
Addition Rate Dose-controlledRate must match gas evolution (bubbling). If bubbling stops, STOP ADDITION .

Step-by-Step Fix:

  • Charge the reactor with Methyl Cyanoacetate.

  • The "Heel" Method: Add 5-10% of crude reaction mixture from a previous successful batch (rich in HCl).

    • Alternative: If no heel is available, bubble dry HCl gas for 5 minutes or add a catalytic amount of Acetyl Chloride + Methanol (generates in-situ HCl).

  • Test Pulse: Add 2% of the total calculated

    
    .
    
  • Wait for "Kick-off": Observe the temperature and off-gas bubbler. Do not proceed until you see a distinct exotherm (2-3°C rise) and steady gas evolution.

  • Main Addition: Begin full addition only after the "kick-off" is confirmed.

Module 2: Process Engineering (Corrosion & Off-Gassing)

The Issue: "Our stainless steel (SS316) condenser is pitting, and the scrubber is overheating."

The Engineering Reality: The stoichiometry of this reaction is brutal for equipment.



For every 1 mole of product, you generate 4 moles of acidic gas . On a 10kg scale, this is roughly 9,000 Liters of gas  (at reaction temp).
Equipment Compatibility Matrix
ComponentRecommended MaterialForbidden MaterialNotes
Reactor Glass-Lined (GL) or Hastelloy C-276SS304 / SS316HCl + moisture will eat SS316 in hours.
Condenser Graphite or TantalumStainless SteelHigh velocity hot acid gas causes erosion-corrosion.
Scrubber Dual-Stage CausticSingle Water Trap

requires oxidation or strong base to capture effectively.

Visual Workflow: Gas Management System

GasManagement Reactor Glass-Lined Reactor (Reaction Zone) Condenser Graphite Condenser (Reflux) Reactor->Condenser Hot Gas (HCl + SO2) Condenser->Reactor Reflux (SO2Cl2) Trap Safety Trap (Empty Carboy) Condenser->Trap Non-condensables Scrubber1 Scrubber 1 (Water/Dilute Acid) Captures HCl Trap->Scrubber1 Scrubber2 Scrubber 2 (NaOH + NaOCl) Captures SO2 Scrubber1->Scrubber2

Figure 1: Required dual-stage scrubbing system to handle high-volume acidic off-gassing.

Module 3: Purification (The "Black Distillate" Ticket)

The Issue: "The crude product is pale yellow, but during vacuum distillation, it turns black/tarry and the vacuum fluctuates."

The Chemistry: MDCA is thermally unstable, especially in the presence of acid traces.

  • Decarboxylation: Prolonged heating causes loss of

    
    .
    
  • Reversion: Residual HCl can attack the nitrile group (hydrolysis to amide).

  • Cyanide Risk: Thermal decomposition can theoretically release HCN traces (Safety Critical).

Troubleshooting Guide: Purification

Q: Why is my vacuum fluctuating? A: You are likely decomposing the product. The fluctuation is gas (


 or 

) evolving from the degrading pot residue.

Q: How do I prevent the "Black Tar"? A: You must minimize Residence Time and Temperature .

Optimization Protocol:

  • Degassing (Crucial Step):

    • Before distillation, the crude reaction mixture must be degassed to remove dissolved

      
       and 
      
      
      
      .
    • Method: Sparge with dry Nitrogen at 40°C for 2 hours under mild vacuum (100 mbar).

  • Distillation Setup:

    • Avoid: Batch pot distillation (too much heat history).

    • Preferred: Wiped Film Evaporator (WFE) or Short Path Distillation.

    • Max Mantle Temp: Do not exceed 110°C.

    • Vacuum: Must be < 5 mbar to keep boiling point below 80°C.

Decomposition Pathway Diagram

Decomposition MDCA Methyl 2,2-dichloro-2-cyanoacetate (Target Product) Heat Heat (>100°C) + Acid Trace MDCA->Heat Byprod1 Degradation Product A (Decarboxylation) Heat->Byprod1 Byprod2 Degradation Product B (Polymer/Tar) Heat->Byprod2 Gas Gas Release (CO2 / HCN / HCl) Heat->Gas Vacuum Fluctuation

Figure 2: Thermal degradation pathways triggered by excessive pot temperature or acid residue.

Summary of Critical Parameters

ParameterLimit / TargetConsequence of Deviation
Start-up Temp 35-40°C<35°C: Accumulation (Explosion risk). >50°C: Loss of reagent.
Reactor Pressure Atmospheric (Open to scrubber)Sealed reactor will over-pressurize instantly.
Distillation Temp < 85°C (Vapor)> 100°C leads to rapid blackening and yield loss.
Material Glass/HastelloyStainless steel fails within one batch.

References

  • Process Safety in Chlorination: Urben, P. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Section on Sulfuryl Chloride and nitriles).[1][2][3]

  • Synthesis Methodology: McBee, E. T., & Christman, D. L. (1955). Chlorination of Esters.[4] Journal of the American Chemical Society.[5] (Foundational work on alpha-chlorination).

  • Industrial Scale-up: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (General principles of handling corrosive off-gassing and exotherms).

  • Sulfuryl Chloride Handling: ECHA (European Chemicals Agency). Substance Information: Sulfuryl Chloride.[6][7] (Safety and handling data).

Sources

decomposition pathways of α,α-dihalo-α-cyanoacetates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Reactivity of


-Dihalo-

-cyanoacetates

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Decomposition & Handling of Ethyl Dibromocyanoacetate (EDBCA) and Analogs

Introduction: Understanding Your Reagent

Welcome to the technical support hub. You are likely here because you are using


-dihalo-

-cyanoacetates (e.g., Ethyl Dibromocyanoacetate, EDBCA) as electrophilic halogenating agents or radical precursors.

The Central Paradox: The very structural features that make these compounds potent reagents—the convergence of three electron-withdrawing groups (Ester, Cyano, Halogen) on a single carbon—render them thermodynamically fragile. They are "spring-loaded" electrophiles. When they decompose, they do not merely become inert; they evolve toxic, lachrymatory, and pressurized byproducts.

This guide moves beyond basic SDS warnings to explain why your reaction failed or why your bottle is pressurized, providing actionable protocols to remediate these issues.

Module 1: Storage Stability & Thermal Decomposition

Symptom: The liquid reagent has turned from pale yellow to dark orange/brown, or the septum on the storage vial is bulging.

The Mechanism: These compounds undergo Radical Homolysis and Hydrolytic Cascade during storage.

  • Radical Pathway (Color Change): Light or heat weakens the

    
     bond. Homolytic cleavage releases halogen radicals (
    
    
    
    ), which recombine to form
    
    
    (causing the brown color).
  • Hydrolytic Pathway (Pressure): Trace moisture attacks the electron-deficient ester. The resulting intermediate is unstable and decarboxylates, releasing

    
     (pressure) and forming toxic halo-acetonitriles.
    
Troubleshooting Protocol 1.1: Purity Verification

Do not rely solely on TLC, as decomposition products often streak or co-elute.

  • Visual Check: If the liquid is dark red/brown, significant

    
     evolution has occurred.
    
  • 1H NMR Diagnostic:

    • Target: Ethyl dibromocyanoacetate (EDBCA).

    • Shift: Look for the ethyl group signals.

    • Impurity: Look for a shift in the methylene quartet. The decarboxylated byproduct (dibromoacetonitrile) has no ethyl group. The mono-brominated hydrolysis product (ethyl bromocyanoacetate) will show a methine singlet around

      
       5.0-5.5 ppm.
      
  • Remediation:

    • Minor Yellowing: Sparge with dry

      
       for 15 minutes to remove free 
      
      
      
      . Use immediately.
    • Dark Brown/Pressurized: Quench and Dispose. Distillation is hazardous due to explosion risk from concentrated peroxides or runaway decomposition.

Module 2: Reaction Troubleshooting (Low Yields)

Symptom: You are using EDBCA to brominate a


-keto ester or enolate, but yields are low (30-50%), and you observe complex mixtures.

The Mechanism: This is often a competition between Electrophilic Halogen Transfer (Desired) and Oxidative Dimerization (Undesired).

  • Desired: The nucleophile attacks the Halogen (X), displacing the cyanoacetate anion.

  • Undesired: If the nucleophile acts as a Single Electron Transfer (SET) agent, it generates a radical on the cyanoacetate, leading to dimerization (formation of succinate derivatives) or "halogen scramble."

Troubleshooting Protocol 2.1: Optimizing Halogen Transfer
VariableRecommendationScientific Rationale
Temperature -78°C to 0°C Low temp suppresses the radical pathway (higher activation energy) and favors the polar

-on-Halogen mechanism.
Solvent Non-polar (DCM, Toluene) Polar solvents (DMF, DMSO) stabilize charge-separated species but can also encourage radical formation or nucleophilic attack on the ester rather than the halogen.
Stoichiometry 0.95 equiv of Reagent Excess dihalo-reagent can react with the mono-brominated product, leading to over-bromination or scrambling.
Light Darkness Essential. Ambient light is sufficient to initiate radical chains that degrade the reagent before it reacts.

Module 3: Critical Safety & Decomposition Hazards

Symptom: Unexpected gas evolution or lachrymatory effect during workup.

The Mechanism: Upon contact with aqueous acid or base (workup), the unreacted reagent hydrolyzes.[1]

  • Acidic Workup: Hydrolysis of the ester

    
     Decarboxylation 
    
    
    
    Dibromoacetonitrile (Severe lachrymator/blister agent).
  • Basic Workup: Can degrade to Cyanogen Bromide (CNBr) and Cyanide ions if the C-C bond cleaves.

Visualization: The Decomposition Hierarchy

DecompositionPathways Reagent α,α-Dihalo-α-cyanoacetate (Reagent) Radical Radical Species (R-C•) Reagent->Radical hv / Heat Intermed α-Cyano-α-halo Acid (Unstable) Reagent->Intermed H2O / H+ Br2 Free Halogen (X2) (Brown Color) Radical->Br2 Coupling Dimer Dicyanosuccinate (Dimer Impurity) Radical->Dimer Dimerization Toxic Halo-acetonitrile (Lachrymator/Toxin) Intermed->Toxic Decarboxylation Gas CO2 Gas (Pressure Hazard) Intermed->Gas -CO2

Caption: Figure 1.[2] Divergent decomposition pathways. Note that moisture leads to toxic nitrile formation, while light/heat leads to radical dimers.

FAQ: Frequently Asked Questions

Q1: Can I distill Ethyl Dibromocyanoacetate to purify it? A: Strongly Discouraged. The compound has a high boiling point and low thermal stability. Heating it to distillation temperatures (even under vacuum) often initiates rapid, exothermic decomposition (explosion hazard). If purification is strictly necessary, use rapid column chromatography on neutral silica with non-polar eluents, but yield loss will be high.

Q2: How do I quench the reaction safely? A: Do not quench directly into strong base (generates cyanide).

  • Step 1: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) . This reduces any free halogen (
    
    
    
    ) and unreacted electrophilic bromine.
  • Step 2: Adjust pH to neutral.

  • Step 3: Perform phase separation in a fume hood. Treat the aqueous layer as cyanide-contaminated waste.

Q3: Why did my glass vial shatter in the fridge? A: You likely stored it in a generic vial with a tight screw cap. Slow hydrolysis (via moisture trapped in the headspace air) released


. Over weeks, the pressure exceeded the vessel's limit. Protocol:  Store in a desiccator, under Argon, with a Parafilm seal or a pressure-relief cap if available.

References

  • TCI Chemicals. Product Safety Data Sheet: Ethyl Dibromocyanoacetate. Retrieved from

  • McMurry, J.Organic Chemistry: Alpha-Substitution Reactions. (General mechanism of alpha-halo esters).
  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews.
  • National Center for Biotechnology Information. PubChem Compound Summary for Cyanogen bromide. Retrieved from

Sources

Technical Support Center: Handling & Storage of Thermally Sensitive Cyanoacetates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Thermal Stability, Storage Protocols, and Degradation Troubleshooting

Executive Summary

Cyanoacetates (e.g., methyl/ethyl cyanoacetate, cyanoacetic acid, and substituted derivatives) act as "chemical chameleons." While simple alkyl esters are relatively stable at room temperature, they exhibit non-linear thermal sensitivity in the presence of trace bases, moisture, or specific catalytic impurities.

This guide addresses the three primary failure modes:

  • Decarboxylation: Loss of

    
     leading to nitrile byproducts (typically 
    
    
    
    , but lower with salts).
  • Base-Catalyzed Oligomerization: "Runaway" exotherms leading to black tars.

  • Hydrolysis: Moisture-driven degradation into cyanoacetic acid, accelerating Type 1 failure.

Module 1: Logistics & Incoming QC (Storage)
Q: My shipment of cyanoacetate arrived with melted ice packs. Is the material compromised?

A: Likely not, but a Quality Control (QC) check is mandatory before use in GMP or high-precision synthesis.

The Science: Simple alkyl cyanoacetates (Methyl/Ethyl) have high boiling points (


) and are stable at ambient temperatures for short durations (72–96 hours). However, substituted cyanoacetates  (e.g., tert-butyl cyanoacetate) or cyanoacetic acid  are significantly more sensitive. Heat accelerates hydrolysis if the seal was compromised, generating free acid which autocatalyzes further degradation.

Protocol: Incoming QC Workflow Perform this self-validating check immediately upon receipt.

  • Visual Inspection: Clear, colorless liquid. Yellow/Orange indicates oxidation or oligomerization.

  • Acid Content Check: Titrate a small aliquot. Free acid content

    
     indicates significant hydrolysis.
    
  • H-NMR Validation: Check for the characteristic singlet (approx. 3.5–3.9 ppm for

    
    -protons). New peaks in the alkene region suggest condensation byproducts.
    

Decision Logic (Visualization):

QC_Workflow Start Shipment Arrived (Ambient Temp) Visual Visual Inspection: Colorless? Start->Visual Seal Seal Intact? Visual->Seal Yes Reject REJECT / RE-PURIFY (Distill under Vac) Visual->Reject No (Yellow/Black) NMR H-NMR / GC-MS Check Purity Seal->NMR Yes Seal->Reject No (Moisture Ingress) NMR->Reject <98% or Acid >0.5% Approve APPROVE Store at 2-8°C NMR->Approve >98% Purity

Caption: Incoming Quality Control Decision Tree for Thermally Sensitive Reagents.

Module 2: Operational Handling (Synthesis & Reaction)
Q: Why did my reaction mixture turn into a solid black tar upon heating?

A: You likely triggered a base-catalyzed thermal runaway.

The Science: The methylene protons (


-position) of cyanoacetates are highly acidic (

). In the presence of a base (even weak bases like piperidine or trace hydroxide), the generated carbanion is highly reactive.
  • Mechanism: If heating is applied before the electrophile (aldehyde/ketone) consumes the carbanion, the cyanoacetate undergoes self-condensation (Thorpe-Ziegler reaction type pathways) or polymerizes.

  • Thermal Runaway: This polymerization is exothermic. As temperature rises, the rate increases exponentially (Arrhenius behavior), leading to rapid charring ("tarring").

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Rapid Darkening Base added too fast at high temp.Add catalyst dropwise at low temp (

), then warm slowly.
Solidification Polymerization of product.Use a polymerization inhibitor (e.g., hydroquinone) if the product is a reactive alkene.
Pressure Buildup Decarboxylation (

release).
Reduce pot temperature below

. Check for halide salts (LiCl, NaCl) which catalyze decarboxylation.
Module 3: Thermal Processing (Distillation & Purification)
Q: How do I distill cyanoacetates without degrading them?

A: You must lower the boiling point using high vacuum and neutralize all catalytic species prior to heating.

The Science: Cyanoacetates are prone to thermal decarboxylation (Krapcho-type mechanism) at temperatures


, especially if trace salts or polar solvents (DMSO/DMF) are present.[1]


Note: While the full Krapcho requires salts, thermal stress alone can drive this equilibrium in acidic/wet conditions.

Safe Distillation Protocol:

  • Neutralization (CRITICAL):

    • If you used a base catalyst (piperidine, alkoxides), wash the organic layer with dilute acid (HCl) followed by water before attempting distillation.

    • Why? Basic residues in the distillation pot will catalyze rapid degradation as the concentration increases during solvent removal.

  • Vacuum Requirements:

    • Target a boiling point

      
      .
      
    • Use a vacuum of

      
      .
      
  • Stabilization:

    • Add trace phosphoric acid (

      
      ) to the pot to inhibit base-catalyzed degradation during heating.
      

Degradation Pathway Logic:

Degradation_Logic cluster_pathways Failure Modes Input Cyanoacetate (Heat Applied) Path1 Trace Base Present Input->Path1 Path2 Moisture/Acid Present Input->Path2 Path3 Halide Salts (LiCl) + Heat Input->Path3 Result1 Self-Condensation (Black Tar) Path1->Result1 Exothermic Result2 Hydrolysis -> Acid Path2->Result2 Slow Result3 Decarboxylation (CO2 Gas + Nitrile) Path3->Result3 Krapcho Rxn Result2->Result3 If T > 140°C

Caption: Thermal degradation pathways dependent on impurities (Base, Moisture, or Salts).

FAQ: Storage & Disposal

Q: Can I store cyanoacetates in glass bottles with standard caps? A: No. Use septum-sealed vials or Parafilm-wrapped caps.

  • Reasoning: Cyanoacetates are hygroscopic.[2] Moisture ingress leads to hydrolysis (formation of cyanoacetic acid). The acid is solid at room temperature but may dissolve in the ester, creating a deceptive liquid mixture that fails during reaction.

  • Best Practice: Store under Argon/Nitrogen at

    
    .
    

Q: How do I dispose of old, polymerized cyanoacetate? A: Treat as hazardous organic waste.

  • Warning: Do not attempt to dissolve the "black tar" with strong oxidizers (Nitric acid), as this can be explosive. Use acetone or DMF to soak glassware, then dispose of the solvent as halogenated/non-halogenated organic waste depending on your local regulations.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9740, Cyanoacetic acid. Retrieved from [Link]

  • Krapcho, A. P. (1982).
  • Organic Syntheses. (1925). Ethyl Cyanoacetate.[2][3][4][5][6] Org. Synth. 1925, 5, 53. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Gem-Dihalogenated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered when working with gem-dihalogenated compounds. These versatile synthons are pivotal in a range of synthetic transformations, from the formation of alkynes and carbonyls to the construction of cyclopropane rings.[1][2] However, their reactivity also presents unique challenges. This resource addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to resolve issues effectively.

Section 1: FAQs and Troubleshooting for Core Reactions

This section tackles common problems associated with the flagship reactions of gem-dihalides.

The Corey-Fuchs Reaction: From Aldehydes to Alkynes

The Corey-Fuchs reaction is a robust two-step method for converting an aldehyde into a terminal alkyne via a gem-dibromoalkene intermediate.[1][3][4]

Question: My Corey-Fuchs reaction is giving a low yield of the gem-dibromoalkene in the first step. What are the likely causes?

Answer: Low yields in the initial Wittig-type reaction can often be traced back to the quality and stoichiometry of the reagents, as well as the reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Degradation of Reagents:

    • Triphenylphosphine (PPh₃): PPh₃ can slowly oxidize to triphenylphosphine oxide (Ph₃PO) upon exposure to air. Ensure you are using fresh, high-purity PPh₃.

    • Carbon Tetrabromide (CBr₄): CBr₄ is sensitive to light and can decompose. Store it in a dark, cool place.

    • Aldehyde Purity: Impurities in the aldehyde, particularly acidic or oxidizing contaminants, can interfere with the ylide formation. Purify the aldehyde by distillation or chromatography if its purity is questionable.

  • Inefficient Ylide Formation: The dibromomethylene ylide is formed from the reaction of PPh₃ and CBr₄.[3][5]

    • Stoichiometry: Ensure that at least two equivalents of PPh₃ are used for every one equivalent of CBr₄. One equivalent acts as a bromine scavenger.[6]

    • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and maintain the stability of the ylide.[1]

  • Substrate-Specific Issues:

    • Steric Hindrance: Aldehydes with significant steric bulk around the carbonyl group may react sluggishly. In such cases, longer reaction times or slightly elevated temperatures may be necessary.

    • Sensitive Functional Groups: For substrates with acid-sensitive groups, the use of zinc dust can be beneficial. Zinc promotes the formation of the ylide, reducing the required amount of PPh₃ and simplifying purification.[3][5]

Question: During the conversion of the gem-dibromoalkene to the alkyne, I'm observing the formation of a bromoalkyne intermediate and incomplete conversion. How can I drive the reaction to completion?

Answer: This issue typically points to insufficient base or suboptimal reaction conditions for the Fritsch–Buttenberg–Wiechell rearrangement.[3]

  • Base Strength and Stoichiometry:

    • A strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), is required for the double dehydrohalogenation.[1][7]

    • It is crucial to use at least two equivalents of the base. The first equivalent removes a proton to form the bromoalkyne, and the second facilitates the lithium-halogen exchange that precedes the final elimination to the alkyne.[5][6]

  • Temperature Control:

    • The reaction is usually initiated at a very low temperature (-78 °C) to control the highly exothermic and rapid reactions.[1] Allowing the reaction to slowly warm to room temperature ensures it goes to completion.[1]

  • Quenching: Quenching the reaction at low temperatures can lead to incomplete conversion. Ensure the reaction has been allowed to warm sufficiently before quenching with a proton source like a saturated aqueous solution of ammonium chloride.[1]

Question: How can I minimize the formation of triphenylphosphine oxide (Ph₃PO) byproduct, which complicates purification?

Answer: The formation of Ph₃PO is inherent to the Wittig-type reaction.[5] However, its removal can be facilitated.

  • Modified Workup: After the reaction, concentrating the mixture and adding a non-polar solvent like hexanes can precipitate a significant portion of the Ph₃PO, which can then be removed by filtration.[1]

  • Alternative Reagents: For large-scale syntheses where Ph₃PO removal is particularly problematic, consider alternative methods like the Seyferth-Gilbert homologation, which uses the Ohira-Bestmann reagent and proceeds under milder conditions.[8]

Corey-Fuchs Reaction Workflow

CoreyFuchs cluster_step1 Step 1: Wittig-type Reaction cluster_step2 Step 2: Elimination Aldehyde Aldehyde Dibromoalkene gem-Dibromoalkene Aldehyde->Dibromoalkene  + PPh3, CBr4  in DCM, 0°C to RT Ylide PPh3=CBr2 (Ylide) Alkyne Terminal Alkyne Dibromoalkene->Alkyne  + 2 eq. n-BuLi  in THF, -78°C to RT Reagents1 PPh3, CBr4 Reagents2 n-BuLi

Caption: Key steps in the Corey-Fuchs reaction.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes a gem-diiodide (typically diiodomethane) and a zinc-copper couple to generate a carbenoid species for the cyclopropanation of alkenes.[1][9] This reaction is valuable for its stereospecificity and functional group tolerance.[9][10]

Question: My Simmons-Smith reaction is sluggish or fails to proceed. What are the common pitfalls?

Answer: The success of the Simmons-Smith reaction is highly dependent on the preparation and reactivity of the zinc-copper couple and the integrity of the reagents.

  • Activation of Zinc:

    • Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface. It is crucial to activate the zinc just before use. A common procedure involves washing the zinc dust with dilute acid (e.g., HCl) to remove the oxide layer, followed by treatment with a copper(II) sulfate solution to form the zinc-copper couple.[10]

    • The zinc-copper couple should be used immediately after preparation for optimal reactivity.[10]

  • Moisture and Air Sensitivity:

    • The organozinc carbenoid intermediate is sensitive to moisture.[10] All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or dichloromethane) should be used.[1][11] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Reagent Quality:

    • Diiodomethane (CH₂I₂) is dense, volatile, and can decompose.[10] It should be stored properly and preferably purified by passing it through a short plug of alumina before use.

  • Substrate Effects:

    • Electron-rich alkenes are more reactive towards the electrophilic zinc carbenoid.[12] Electron-deficient alkenes may react poorly.[12] In such cases, alternative cyclopropanation methods may be necessary.[12]

Question: The stereoselectivity of my Simmons-Smith reaction is poor, or I am getting a mixture of diastereomers. How can I improve it?

Answer: The Simmons-Smith reaction is known for its stereospecificity, with the cyclopropane ring being delivered to one face of the alkene.[9][10] Poor stereoselectivity can arise from a few factors.

  • Directing Groups: The presence of a Lewis basic functional group, such as a hydroxyl group, in the substrate can direct the cyclopropanation to the same face of the double bond.[10][13] This is due to the coordination of the zinc carbenoid to the Lewis basic site. If high diastereoselectivity is desired, consider designing your substrate to include such a directing group.

  • Reaction Conditions: The choice of solvent can influence the rate and selectivity of the reaction.[11] Ethereal solvents are generally preferred.

Simmons-Smith Reaction Mechanism Overview

SimmonsSmith cluster_reagents Reagent Formation Alkene Alkene TransitionState Transition State Alkene->TransitionState Carbenoid ICH2ZnI (Carbenoid) Carbenoid->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane Concerted syn-addition CH2I2 CH2I2 CH2I2->Carbenoid Zn(Cu) Zn(Cu) Zn(Cu)->Carbenoid

Caption: Simplified representation of the Simmons-Smith reaction.

Section 2: General Troubleshooting and Purification

This section covers broader issues that can arise when working with gem-dihalogenated compounds.

Question: My gem-dihalogenated starting material appears to be decomposing during storage or upon heating. What are the stability concerns?

Answer: The stability of gem-dihalides can vary significantly depending on the specific halogens and the overall molecular structure.

  • Hydrolysis: Gem-dihalides can be sensitive to moisture and can hydrolyze to form carbonyl compounds (aldehydes or ketones).[1][14][15] This process is often catalyzed by acid or base.[14] It is essential to store gem-dihalides in a dry environment.

  • Elimination: Under basic conditions, gem-dihalides can undergo elimination reactions to form vinyl halides and subsequently alkynes.[1][7] This is the basis of the second step of the Corey-Fuchs reaction. Avoid exposing gem-dihalides to basic conditions unless this transformation is desired.

  • Light and Heat Sensitivity: Some dihalogenated compounds, particularly those containing iodine, can be sensitive to light and heat.[10] Store these compounds in amber vials in a cool, dark place.

Question: I am having difficulty purifying my product from a reaction involving a gem-dihalide. What are some common challenges and solutions?

Answer: Purification can be challenging due to the similar physicochemical properties of the starting materials, intermediates, and products.[16]

  • Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method.[1]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.[17]

  • Solvent Extraction: This can be used to separate the desired product from water-soluble impurities.[17]

Purification Technique Best For Key Considerations
Distillation Volatile, thermally stable liquids with different boiling points.[17]Perform under reduced pressure for high-boiling or sensitive compounds.[1]
Column Chromatography Non-volatile compounds with differing polarities.Requires careful optimization of solvent system and stationary phase.
Recrystallization Crystalline solids.[17]Requires finding a suitable solvent in which the compound is soluble when hot but insoluble when cold.[17]
Solvent Extraction Separating compounds based on their differential solubility in two immiscible liquids.[17]The organic solvent and water are commonly used.[17]

Section 3: Safety Precautions

Working with gem-dihalogenated compounds and the reagents used in their reactions requires strict adherence to safety protocols.

Question: What are the primary safety hazards associated with gem-dihalogenated compounds and their reactions?

Answer: The hazards can be significant and include chemical toxicity, reactivity, and the use of hazardous reagents.

  • Toxicity and Handling:

    • Many halogenated organic compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[18][19]

    • Always work in a well-ventilated fume hood to avoid inhalation of vapors.[20][21]

    • Consult the Safety Data Sheet (SDS) for each specific compound before use.[18][21]

  • Reactive Reagents:

    • Reactions involving gem-dihalides often employ highly reactive and hazardous reagents such as organolithium compounds (n-BuLi) and pyrophoric materials like zinc-copper couple.

    • n-BuLi is highly reactive with water and air. It must be handled under an inert atmosphere using proper syringe techniques.

    • The preparation of the zinc-copper couple can be exothermic.

  • Spill and Waste Management:

    • Have appropriate spill kits readily available.

    • Dispose of all chemical waste according to your institution's hazardous waste guidelines.

General Safety Workflow

SafetyWorkflow Assess Assess Risks (Read SDS) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Hood Work in a Fume Hood PPE->Hood Handling Proper Handling of Reagents (Inert atmosphere for reactive chemicals) Hood->Handling Waste Segregate and Dispose of Waste Properly Handling->Waste Cleanup Decontaminate Work Area Waste->Cleanup

Caption: A standard safety workflow for handling hazardous chemicals.

References

  • Kulbitski, K., Nisnevich, G., & Gandelman, M. (2011). New Approache for gem-Dihalids and Their Applications.
  • Helda, T. (n.d.). Reactions and synthesis of mixed geminal dihalides.
  • An in-depth Technical Guide to Geminal Dihalides: The Case of 1,1-Diiodoethane. (2025). Benchchem.
  • Technical Support Center: Optimizing Terminal Alkyne Synthesis. (2025). Benchchem.
  • Kulbitski, K., Jiang, X., Sekarpandi, S., Nisnevich, G., & Gandelman, M. (n.d.).
  • Simmons–Smith reaction – cyclopropan
  • Corey–Fuchs reaction. (n.d.). In Wikipedia.
  • Preparation method of gem dihalide. (n.d.).
  • Corey–Fuchs reaction enabled synthesis of natural products: a review. (2025, March 17). RSC Publishing.
  • How will you prepare ketones from geminal dihalides? (2019, August 18). Quora.
  • Corey-Fuchs Reaction. (n.d.). Alfa Chemistry.
  • Reactions with Geminal Diazides: Long Known, Full of Surprises, and New Opportunities. (n.d.).
  • Highly Regioselective gem-Difluoroallylation of Aryl halides and Pseudo Halides with Difluoroallylboron Reagents. (2021, December 1). Domainex.
  • Corey-Fuchs Reaction. (n.d.). Organic Chemistry Portal.
  • Critically evaluate why a geminal dihalide might show lower react... (n.d.). Study Prep in Pearson+.
  • Synthesis and Chemistry of Organic Geminal Di- and Triazides. (n.d.). PMC - NIH.
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. (n.d.). Organic Chemistry Tutor.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). PMC.
  • Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. (2026, January 9). Vedantu.
  • How to prepare a gem dihalide from an alkene. (2018, November 20). Quora.
  • Reactions of Dihalides. (2023, January 22). Chemistry LibreTexts.
  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. (2011, November 15). Chemical Reviews.
  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
  • Basic Organometallic Chemistry: Types of Reactions. (n.d.).
  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. (n.d.). ETH Zürich.
  • Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogen
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPAN
  • Lapidary Health Hazards and Safety Tips. (2021, September 20).
  • How will you prepare aldehydes from geminal dihalides? (2019, August 18). Quora.
  • Alkenes To Alkynes Via Halogenation And Elimin
  • Handling Hazardous Materials: 10 Basic Safety Rules. (2020, January 14). CHEMTREC®.
  • Safe handling of hazardous drugs. (n.d.). PMC.
  • Vicinal and gem dihalides can be distinguished by:. (2023, January 4). YouTube.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC.
  • Uncommon carbene insertion reactions. (2021, November 2). Xingwei Li.
  • Basic Organometallic Reactions. (n.d.).
  • Carbene Radicals in Transition-Metal-Catalyzed Reactions. (2023, April 6).
  • Synthetic Approaches to gem-Difluoromethylene Compounds. (n.d.). Bentham Science Publisher.
  • Safe Chemical Handling / Lab Safety Video Part 5. (2014, March 25). YouTube.
  • Synthesis of gem -difluoromethylenated compounds employing α,α-difluoro-α-phenylsulfanyl-α-trimethylsilylmethane (PhSCF>2>SiMe>3>) as a gem. (2014, November 15).
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind.

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of Methyl 2,2-dichloro-2-cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2,2-dichloro-2-cyanoacetate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common issues encountered during the dichlorination of methyl cyanoacetate. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My analysis (GC-MS/NMR) shows a significant peak corresponding to Methyl 2-chloro-2-cyanoacetate. Why is my reaction incomplete and how can I drive it to the dichloro-product?

A1: The presence of the monochlorinated intermediate is the most common byproduct and indicates an incomplete reaction. The dichlorination occurs in a stepwise manner, and the second chlorination is often slower than the first due to the increased steric hindrance and the electron-withdrawing effect of the first chlorine atom, which deactivates the alpha-carbon.

Causality and Solutions:

  • Insufficient Chlorinating Agent: The stoichiometry of the reaction is critical. Ensure you are using at least two full equivalents of your chlorinating agent (e.g., sulfuryl chloride, chlorine gas). It is often beneficial to use a slight excess (2.1-2.2 equivalents) to ensure the reaction goes to completion.

  • Reaction Time and Temperature: The second chlorination step requires a higher activation energy. If the reaction time is too short or the temperature is too low, the reaction may stall at the monochlorinated stage. Consider extending the reaction time or incrementally increasing the temperature while carefully monitoring the reaction progress by TLC or GC.

  • Inefficient Mixing: In heterogeneous reactions or viscous mixtures, poor mixing can create localized areas of low reagent concentration. Ensure vigorous and efficient stirring throughout the addition of the chlorinating agent and for the duration of the reaction.

  • Catalyst/Initiator Activity: For reactions initiated by light or a radical initiator, ensure the source is of adequate intensity or the initiator is not quenched. For base-catalyzed reactions, ensure the base is not consumed by acidic impurities.

Q2: I'm observing byproducts that suggest hydrolysis, such as 2,2-dichloro-2-cyanoacetic acid or its corresponding amide. What causes this and how can it be prevented?

A2: Hydrolysis of either the ester or the nitrile functional group is a common side reaction, especially during workup or if the reaction conditions are not strictly anhydrous.

Causality and Solutions:

  • Presence of Water: The primary cause is the presence of water in the reagents or solvent. Both the ester and nitrile groups are susceptible to hydrolysis under acidic or basic conditions, which are often present during the reaction or workup.[1]

    • Prevention: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Ensure the starting methyl cyanoacetate and chlorinating agent are anhydrous.

  • Aqueous Workup Conditions: Standard aqueous workups can induce hydrolysis.

    • Mitigation: Perform the aqueous wash quickly and at low temperatures (e.g., with ice-cold brine). Avoid strongly acidic or basic wash solutions if possible. If an acid scavenger (like NaHCO₃) is used, be aware that the basic conditions can promote hydrolysis of the ester.[2]

  • Purification Method: Chromatography on silica gel, which is inherently acidic and contains water, can cause degradation of the product on the column.

    • Mitigation: Neutralize the silica gel with a base (e.g., triethylamine in the eluent) before use. Alternatively, consider purification by vacuum distillation, which is often a better method for this compound.

Q3: My final product is unstable and develops a dark color upon standing, even after purification. What degradation pathways are at play?

A3: Methyl 2,2-dichloro-2-cyanoacetate is an electron-deficient molecule and can be unstable. The dark coloration often points to polymerization or decomposition.

Causality and Solutions:

  • Trace Impurities: Residual acid or base from the workup can catalyze decomposition or polymerization over time. The presence of trace metals can also promote degradation.

  • Light and Heat Exposure: Like many chlorinated compounds, the product can be sensitive to light and heat. Free radical pathways can be initiated, leading to complex side reactions.[3]

  • Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon), in an amber vial, and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Part 2: Systematic Troubleshooting Workflow for Byproduct Analysis

When an unexpected byproduct appears, a systematic approach is crucial. The following workflow, visualized in the diagram below, outlines the steps from detection to resolution.

Troubleshooting_Workflow Fig. 1: Troubleshooting Workflow for Byproduct Analysis Start Unexpected Result in Crude Product Analysis (GC, TLC, NMR) Analysis Characterize Byproduct(s) (GC-MS, LC-MS, NMR, IR) Start->Analysis Monochloro Byproduct ID: Monochloro Intermediate Analysis->Monochloro Mass = M-Cl+H Hydrolysis Byproduct ID: Hydrolysis Products (Acid, Amide) Analysis->Hydrolysis Mass = M-CH3+H or M+NH2-CN SM_Impurity Byproduct ID: Starting Material Impurity (e.g., Malonic Acid Derivative) Analysis->SM_Impurity Matches known SM impurities Degradation Byproduct ID: Degradation/Polymerization Analysis->Degradation Complex mixture, high MW species Sol_Monochloro Solution: • Increase Stoichiometry of Cl Agent • Increase Reaction Time/Temp • Improve Mixing Monochloro->Sol_Monochloro Sol_Hydrolysis Solution: • Use Anhydrous Reagents/Solvents • Modify Workup (Low Temp, Non-aqueous) • Purify via Distillation vs. Silica Hydrolysis->Sol_Hydrolysis Sol_SM_Impurity Solution: • Re-purify Starting Material • Source Higher Purity Reagent • Characterize SM Before Use SM_Impurity->Sol_SM_Impurity Sol_Degradation Solution: • Ensure Neutral pH Post-Workup • Store Product Cold, Dark, Inert • Use Stabilizer if Necessary Degradation->Sol_Degradation

Caption: Fig. 1: Troubleshooting Workflow for Byproduct Analysis

Part 3: Key Analytical Protocols

Accurate identification of byproducts is the foundation of effective troubleshooting. Here are starter protocols for common analytical techniques.

Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities like the starting material, monochloro-intermediate, and other low-boiling-point byproducts.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 1-2 drops) in a suitable solvent like Dichloromethane or Ethyl Acetate (1 mL).

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]

  • Column: A standard non-polar column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically sufficient.

  • GC Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector: 250 °C, Split mode (e.g., 50:1).

  • Detector (MS): Scan range 35-500 m/z.

  • Analysis: Compare retention times with authentic standards if available. Analyze the mass spectrum of unknown peaks to deduce their structures based on fragmentation patterns.

Protocol 3.2: ¹H-NMR Spectroscopy

NMR is invaluable for confirming the structure of the main product and identifying byproducts, providing quantitative information through integration.

  • Sample Preparation: Dissolve ~10-20 mg of the crude or purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Key Diagnostic Signals:

    • Methyl Cyanoacetate (Starting Material): Singlet around ~3.8 ppm (O-CH₃) and a singlet around ~3.5 ppm (-CH₂-).

    • Methyl 2-chloro-2-cyanoacetate (Monochloro): Singlet around ~3.9 ppm (O-CH₃) and a singlet around ~5.0 ppm (-CHCl-).

    • Methyl 2,2-dichloro-2-cyanoacetate (Product): Singlet around ~3.95 ppm (O-CH₃). Note the absence of any signal in the 3-6 ppm range.

  • Quantification: Use the integration of the distinct methyl ester peaks to determine the relative molar ratio of the components in the mixture.

Part 4: Data Summary and Mechanistic Overview
Table 1: Common Byproducts and Their Characteristics
Byproduct NameStructureTypical CauseKey Analytical Signature (¹H-NMR in CDCl₃)
Methyl 2-chloro-2-cyanoacetateNC-CHCl-COOCH₃Incomplete ChlorinationSinglet ~5.0 ppm (1H), Singlet ~3.9 ppm (3H)
2,2-dichloro-2-cyanoacetic acidNC-CCl₂-COOHEster HydrolysisAbsence of O-CH₃ signal; presence of broad acid proton (>10 ppm)
Methyl Malonate DerivativeROOC-CH₂-COOCH₃Impurity in Starting MaterialVaries, but typically a singlet at ~3.4 ppm and a singlet at ~3.75 ppm
Methyl TrichloroacetateCCl₃-COOCH₃Over-reaction/Radical Side Reaction[3]Singlet ~4.0 ppm
Reaction Mechanism and Side Reactions

The intended reaction is a stepwise substitution at the alpha-carbon. However, side reactions like hydrolysis compete with the main pathway, as illustrated below.

Reaction_Mechanism Fig. 2: Synthesis and Key Side Reaction Pathways SM Methyl Cyanoacetate (NC-CH2-COOCH3) Mono Monochloro Intermediate (NC-CHCl-COOCH3) SM->Mono + Cl, Step 1 Mono->SM Incomplete Reaction Di Desired Product (NC-CCl2-COOCH3) Mono->Di + Cl, Step 2 Acid Hydrolysis Byproduct (NC-CCl2-COOH) Di->Acid + H2O / H+ or OH- (During Workup)

Caption: Fig. 2: Synthesis and Key Side Reaction Pathways

References
  • Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate. ResearchGate. Available at: [Link]

  • Ethyl cyanoacetate. Organic Syntheses Procedure. Available at: [Link]

  • Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound. Google Patents.
  • Green synthesis method of methyl cyanoacetate. Patsnap. Available at: [Link]

  • Process for the manufacture of methyl cyanoacrylate. Google Patents.
  • HYDROLYSIS REACTIONS. SlidePlayer. Available at: [Link]

  • Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications. RSC Publishing. Available at: [Link]

  • THE ACID HYDROLYSIS OF ETHYL DICHLOROACETATE IN ACETONE-WATER SOLVENT. DTIC. Available at: [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. Available at: [Link]

Sources

solvent effects on the reactivity of dichlorocyanoacetates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solvent Effects on Dichlorocyanoacetate Reactivity

Executive Summary

Dichlorocyanoacetates (DCCAs), such as Ethyl Dichlorocyanoacetate, occupy a unique chemical niche. They act as dense electrophiles in nucleophilic acyl substitutions and as radical precursors in atom transfer radical additions (ATRA). Their reactivity is governed by the "captodative" electronic push-pull between the electron-withdrawing cyano/ester groups and the bulky dichloro-substituents.

This guide addresses the critical role of solvent selection in modulating these competing pathways. It is designed to troubleshoot yield failures, selectivity issues, and initiation problems.

Part 1: Solvent Selection Matrix

The choice of solvent dictates whether the DCCA molecule behaves as a radical source or an electrophile.

Reaction ModePreferred Solvent ClassSpecific SolventsMechanism of Action
Radical Addition (ATRA) Non-Polar / Low PolarityBenzene, DCM, TolueneMinimizes ionic side-reactions; stabilizes the radical chain propagation; prevents quenching.
Reformatsky (Zn-Insertion) Ethereal (Coordinating)THF (initiation), Et₂O (propagation)Solvates the organozinc intermediate. Note: THF coordinates Zn stronger than Ether, affecting aggregation.
Amidation (Acyl Substitution) Polar Aprotic (Anhydrous)MeCN, DCMStabilizes the tetrahedral intermediate without solvolysis. Avoid alcohols to prevent transesterification.
Isocyanate Synthesis Polar AproticDMSO (w/ TFAA)DMSO acts as an oxidant (Swern-type) to convert isonitriles (if present) or activate precursors.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Radical Addition (Kharasch/ATRA Reactions)

User Scenario: “I am attempting an atom transfer radical addition of ethyl dichlorocyanoacetate to a terminal alkene using CuCl catalyst, but conversion is stalled at <30%.”

Q1: Which solvent are you using, and did you degas?

  • Technical Insight: Radical chains are terminated by Oxygen (

    
    ). Furthermore, highly polar solvents (like DMF) can coordinate to the Copper catalyst, altering its redox potential (
    
    
    
    ) and shutting down the halogen atom transfer cycle.
  • Diagnosis: If using DMF or DMSO, the catalyst is likely over-stabilized (poisoned) by the solvent. If using DCM/Benzene, oxygen is the likely culprit.

  • Corrective Action:

    • Switch to Dichloromethane (DCM) or Benzene . These solvents interact weakly with the metal catalyst, maintaining its activity.

    • Freeze-Pump-Thaw the solvent 3x. Sparging with

      
       is often insufficient for sensitive radical chains.
      

Q2: Are you observing ionic byproducts?

  • Technical Insight: In polar solvents (MeCN), the dichloro carbon becomes more susceptible to heterolytic cleavage (forming ions) rather than homolytic cleavage (forming radicals). This leads to side reactions with nucleophiles.

  • Corrective Action: Reduce solvent polarity (mix Hexane/DCM) to suppress ionic pathways and favor the radical mechanism.

Module B: Reformatsky Reactions (Zinc-Mediated)

User Scenario: “The zinc insertion into the C-Cl bond isn't starting. I’m using anhydrous Diethyl Ether.”

Q3: Have you considered the 'Solvent Coordination' paradox?

  • Technical Insight: While Diethyl Ether (

    
    ) often yields a more reactive organozinc species, it is poor at cleaning the zinc surface to initiate the reaction. THF is better at initiation due to higher boiling point and stronger coordination, but can form stable, less reactive aggregates.
    
  • Corrective Action (The "Cocktail" Protocol):

    • Start the reaction in a minimal volume of THF to initiate the Zinc insertion (look for exotherm/turbidity).

    • Once initiated, dilute with Diethyl Ether or Toluene for the propagation step. This gives the best of both worlds: rapid initiation and high reactivity.

Module C: Nucleophilic Acyl Substitution (Amidation)

User Scenario: “I am trying to react ethyl dichlorocyanoacetate with a primary amine to form the amide, but I see significant hydrolysis to the acid.”

Q4: Is your solvent 'Wet' or 'Protic'?

  • Technical Insight: The electron-withdrawing Chlorine and Cyano groups make the ester carbonyl hyper-electrophilic . It reacts 10-100x faster than a standard ester. Traces of water in "Reagent Grade" solvents will compete effectively with your amine.

  • Diagnosis: Use of non-anhydrous solvent or protic solvents (MeOH/EtOH).[1]

  • Corrective Action:

    • Use Anhydrous DCM or MeCN over molecular sieves.

    • Do NOT use alcohols. Even though amidation is often done in ethanol for normal esters, DCCA will undergo rapid transesterification or solvolysis in alcohols due to the activated carbonyl.

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the decision logic for solvent selection based on the desired reaction pathway.

SolventSelection DCCA Dichlorocyanoacetate (Starting Material) Target Desired Reaction? DCCA->Target Radical Radical Addition (ATRA) Target->Radical C-Cl Homolysis Reformatsky Zn-Insertion (Reformatsky) Target->Reformatsky Zn Insertion Nucleophilic Amidation/Substitution Target->Nucleophilic C=O Attack Solvent_Rad Low Polarity (DCM, Benzene, Toluene) Radical->Solvent_Rad Solvent_Ref Ethereal (THF for Init, Et2O for Prop) Reformatsky->Solvent_Ref Solvent_Nuc Polar Aprotic (Dry) (MeCN, DCM) Nucleophilic->Solvent_Nuc Issue_Rad Avoid: DMSO/DMF (Catalyst Poisoning) Solvent_Rad->Issue_Rad Issue_Ref Avoid: Wet Solvents (Protonation of Zn-species) Solvent_Ref->Issue_Ref Issue_Nuc Avoid: Alcohols/Water (Solvolysis/Transesterification) Solvent_Nuc->Issue_Nuc

Caption: Decision tree for solvent selection based on the specific reactive site (C-Cl bond vs. Carbonyl) of Dichlorocyanoacetates.

Part 4: Standardized Protocol

Protocol: Controlled Amidation of Ethyl Dichlorocyanoacetate

Objective: Selective formation of the amide without hydrolysis.

  • Solvent Prep: Dry Dichloromethane (DCM) over activated 4Å molecular sieves for 24 hours. Water content must be <50 ppm.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Dissolution: Dissolve Ethyl Dichlorocyanoacetate (1.0 equiv) in dry DCM (0.2 M concentration).

  • Temperature: Cool to -10°C .

    • Reasoning: The high electrophilicity of the DCCA carbonyl makes the reaction exothermic. Lower temperature prevents "runaway" double-additions or side reactions.

  • Addition: Add the amine (1.05 equiv) mixed with a non-nucleophilic base (e.g., Triethylamine, 1.1 equiv) dropwise over 30 minutes.

    • Note: The base is required to scavenge the HCl if displacement occurs, or to buffer the tetrahedral intermediate collapse.

  • Monitoring: Monitor by TLC (Solvent: 20% EtOAc/Hexane).

    • Success Indicator: Disappearance of the starting ester spot (

      
      ) and appearance of the amide (
      
      
      
      ).
  • Workup: Wash with cold 0.1 M HCl (to remove unreacted amine) followed by sat.

    
    . Dry over 
    
    
    
    .

References

  • Solvent Effects on Radical Additions

    • Title: Solvent effect on the radical addition reaction to double bond.
    • Source: ResearchG
    • URL:[Link]

  • Reformatsky Reaction Mechanisms

    • Title: Reformatsky Reaction - Structure of Reagent and Mechanism.[2][3][4]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Nucleophilic Acyl Substitution

    • Title: Reactions of Acyl Chlorides with Primary Amines (Mechanism Analogous to Activ
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Captodative Effect & Radical Stability

    • Title: Solvent Effects on the Stability and Delocaliz
    • Source: PubMed / J Am Chem Soc.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl 2,2-dichloro-2-cyanoacetate vs. Methyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of Methyl 2,2-dichloro-2-cyanoacetate vs. Methyl Cyanoacetate Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous comparison between Methyl Cyanoacetate (MCA) and its chlorinated derivative, Methyl 2,2-dichloro-2-cyanoacetate (MDCCA) . While structurally similar, the introduction of two chlorine atoms at the


-position fundamentally inverts the reactivity profile of the molecule.
  • Methyl Cyanoacetate (MCA): A classic nucleophile . Its reactivity is governed by the acidic methylene protons (

    
    ), making it a staple in Knoevenagel condensations and alkylations.
    
  • Methyl 2,2-dichloro-2-cyanoacetate (MDCCA): An electrophile and radical precursor . Lacking acidic protons, it functions primarily as a source of dichlorocyanomethyl radicals (

    
    ) in Atom Transfer Radical Addition (ATRA) reactions, often catalyzed by copper or ruthenium.
    

Chemical Identity & Physical Properties[1][2][3]

FeatureMethyl Cyanoacetate (MCA)Methyl 2,2-dichloro-2-cyanoacetate (MDCCA)
CAS Number 105-34-025761-68-6
Formula


Structure


Molecular Weight 99.09 g/mol 167.98 g/mol
Reactivity Class Nucleophile (Active Methylene)Electrophile / Radical Donor
Primary Mechanism Anionic Condensation (Knoevenagel)Atom Transfer Radical Addition (ATRA)
Physical State Colorless liquidColorless to pale yellow liquid
Acidity (

)
~13 (DMSO), ~9 (H

O)
Non-acidic (No

-protons)

Core Reactivity Analysis

Methyl Cyanoacetate (MCA): The Nucleophilic Pathway

Mechanism: The reactivity of MCA is driven by the deprotonation of the


-carbon. Bases (e.g., piperidine, pyridine, alkoxides) generate a resonance-stabilized enolate. This nucleophile attacks carbonyl electrophiles (aldehydes/ketones) followed by dehydration.

Key Application: Synthesis of


-unsaturated nitriles, coumarins, and heterocycles (e.g., pyrimidines).

Knoevenagel MCA Methyl Cyanoacetate (Nucleophile) Enolate Enolate Anion [NC-CH-CO2Me]- MCA->Enolate Deprotonation (-H+) Base Base Catalyst (Piperidine) Base->Enolate Promotes Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Alkene Product (Knoevenagel Adduct) Intermediate->Product Dehydration (-H2O)

Figure 1: Mechanism of Knoevenagel Condensation driven by the acidity of MCA.

Methyl 2,2-dichloro-2-cyanoacetate (MDCCA): The Radical Pathway

Mechanism: MDCCA cannot form an enolate. Instead, the weak C-Cl bonds allow it to function as a radical precursor. In the presence of a transition metal catalyst (Cu(I) or Ru(II)), it undergoes homolytic cleavage to generate a stabilized radical. This radical adds to alkenes (ATRA), transferring the functional group and a chlorine atom across the double bond.

Key Application: Synthesis of


-lactones, cyclopropanes (via carbenoids), and highly functionalized nitriles.

ATRA MDCCA MDCCA (Radical Precursor) Radical Dichlorocyano Radical MDCCA->Radical SET Reduction CuI Cu(I) Catalyst CuII Cu(II)-Cl Species CuI->CuII Oxidation Adduct_Rad Carbon-Centered Radical Intermediate Radical->Adduct_Rad Addition to Alkene Alkene Alkene (R-CH=CH2) Alkene->Adduct_Rad Product ATRA Product (Gamma-Chloro Ester) Adduct_Rad->Product Cl Transfer CuII->CuI Regeneration

Figure 2: Copper-Catalyzed Atom Transfer Radical Addition (ATRA) using MDCCA.

Experimental Protocols

Protocol A: Knoevenagel Condensation (MCA)

Objective: Synthesis of Methyl (E)-2-cyano-3-phenylacrylate. Mechanism: Base-catalyzed condensation.

  • Reagents: Benzaldehyde (10 mmol), Methyl Cyanoacetate (10 mmol), Piperidine (0.1 mmol, cat.), Ethanol (20 mL).

  • Setup: 50 mL round-bottom flask with a magnetic stir bar.

  • Procedure:

    • Dissolve benzaldehyde and MCA in ethanol.

    • Add piperidine dropwise at room temperature.

    • Stir for 30–60 minutes. A solid precipitate typically forms (the product).

    • Validation: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of benzaldehyde.

  • Workup: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Expected Yield: 85–95%.

Protocol B: Radical Addition to Styrene (MDCCA)

Objective: Synthesis of functionalized


-chloro nitrile derivative.
Mechanism:  Copper-Catalyzed ATRA (Atom Transfer Radical Addition).
  • Reagents: Styrene (1.0 equiv), Methyl 2,2-dichloro-2-cyanoacetate (1.2 equiv), CuCl (10 mol%), 2,2'-Bipyridine (10 mol%), Dichloroethane (DCE) or Acetonitrile.

  • Setup: Schlenk tube or pressure vial (degassed). Strict inert atmosphere (Argon/Nitrogen) is required.

  • Procedure:

    • Load CuCl and Bipyridine into the tube; evacuate and backfill with Argon (3x) to form the catalyst complex (dark brown/red).

    • Add degassed solvent, Styrene, and MDCCA via syringe.

    • Heat to 80°C for 12–24 hours.

    • Validation: The reaction is complete when the green/blue color of Cu(II) persists (indicating radical termination dominance) or via GC-MS monitoring.

  • Workup: Filter through a short pad of silica to remove copper salts. Concentrate filtrate.

  • Purification: Flash column chromatography.

  • Note: Unlike MCA, this reaction does not produce water; it is an addition reaction with 100% atom economy regarding the organic skeleton.

Safety & Handling

HazardMethyl Cyanoacetate (MCA)Methyl 2,2-dichloro-2-cyanoacetate (MDCCA)
Toxicity Harmful if swallowed/inhaled.High Toxicity. Potential mutagen.
Skin/Eye Irritant (H319).[1][2]Severe Irritant / Lachrymator. Causes burns.
Incompatibility Strong oxidizers, strong bases.[1][3]Reducing agents , metals (Zn, Mg).
Handling Fume hood. Standard PPE.Glovebox or Schlenk line recommended. Avoid inhalation of vapors.

Critical Safety Note: MDCCA contains a gem-dichloro nitrile motif, which can hydrolyze to release toxic cyanide and HCl species upon contact with moisture or strong acids. Handle with extreme caution.

References

  • Kamijo, S., et al. (2012).[4][5] Microwave-assisted atom transfer radical addition of polychlorinated compounds to olefins. Tetrahedron Letters.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1551036, Methyl cyanoacetate. Retrieved from [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation. European Journal of Organic Chemistry. Retrieved from [Link]

Sources

Definitive Structural Elucidation of Methyl 2,2-dichloro-2-cyanoacetate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Carbon" Challenge[1]

In the development of heterocyclic pharmacophores, Methyl 2,2-dichloro-2-cyanoacetate (MDCCA) serves as a critical, high-density functional hub. However, its validation presents a unique analytical blind spot. The central carbon atom is fully substituted (quaternary), bearing no protons. This renders standard


 NMR blind to the molecule's core geometry and makes 

NMR assignments ambiguous due to the lack of scalar coupling partners.[1]

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmation tool, but as the primary validation requirement for MDCCA and its analogs. We compare this definitive method against spectroscopic alternatives and provide a robust protocol for structural determination.

Comparative Analysis: Why X-ray is Non-Negotiable[1]

The following table contrasts the "Confidence Level" of various analytical techniques when applied to MDCCA. Note the specific failure points of NMR and IR regarding the central quaternary carbon.

Table 1: Analytical Method Performance Matrix
Feature

/

NMR
FT-IR Spectroscopy SC-XRD (X-ray)
Primary Detection Methyl group protons only.Functional groups (CN, C=O).[2]All atoms (C, N, O, Cl) in 3D space.
Central Carbon Data Indirect/Silent. No HMBC correlations possible due to lack of protons.[1]None.Direct mapping. Exact bond lengths and angles.[1]
Stereochemistry N/A (Achiral, but conformational ambiguity exists).N/AAbsolute Configuration (if applicable) & Packing.
Intermolecular Forces Inferential (concentration dependence).[1]Inferential (shift in bands).Direct Visualization of Halogen Bonding (Cl···N).
Sample State Solution (averaged dynamics).Solid/Liquid (bulk).Solid State (precise geometry).
Validation Score ⭐⭐ (Incomplete)⭐ (Functional only)⭐⭐⭐⭐⭐ (Definitive)

The Validation Protocol

Validating MDCCA requires overcoming its likely physical state (low-melting solid or liquid) and high electron density from the chlorine atoms.[1]

Phase 1: Crystallization Strategy

Standard evaporation often fails due to the molecule's polarity and lack of rotatable bonds.[1] Use the following "Senior Scientist" approach:

  • In Situ Cryocrystallography (Recommended):

    • Load the neat liquid into a 0.3 mm Lindemann capillary or mount a micro-droplet on a cryo-loop.[1]

    • Flash cool to 100 K. If amorphous glass forms, anneal by slowly raising temperature to ~180-200 K until nucleation occurs, then cool back to 100 K for data collection.

  • Sublimation (Alternative):

    • Due to high vapor pressure, MDCCA can be sublimed in a sealed vial at slight vacuum (50 mbar) onto a cold finger. This yields high-purity crystals free of solvation effects.[1]

Phase 2: Data Collection & Refinement[1]
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption corrections caused by the two Chlorine atoms.
  • Resolution: Aim for

    
     Å or better to resolve the electron density between the C-Cl bonds clearly.
    
Phase 3: Critical Structural Checkpoints

To validate the structure, the refined model must meet these specific geometric criteria (derived from Cambridge Structural Database averages for


-dichloroesters):
  • C(

    
    )-Cl Bond Length:  Expected range 1.75 – 1.77 Å . (Significantly shorter than alkyl C-Cl due to the electron-withdrawing nitrile/ester groups).
    
  • C(

    
    )-C(CN) Bond Length:  Expected range 1.46 – 1.48 Å .
    
  • Tetrahedral Distortion: The C(

    
    ) angle Cl-C-Cl will likely be expanded (>109.5°) due to steric repulsion between the large halogen atoms.[1]
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the experimental workflow for validating MDCCA.

Diagram 1: The "Silent Carbon" Decision Matrix

This flowchart demonstrates why standard spectral data leads to a "dead end" for this specific molecule and how X-ray resolves it.[1]

ValidationLogic Start Sample: Methyl 2,2-dichloro-2-cyanoacetate NMR 1H NMR Analysis Start->NMR ResultNMR Result: Only O-Me singlet visible Central Carbon is 'Silent' NMR->ResultNMR Uncertainty Structural Ambiguity: Is the Cl/CN substitution correct? ResultNMR->Uncertainty XRD SC-XRD (X-ray Diffraction) Uncertainty->XRD REQUIRED STEP MapMap MapMap XRD->MapMap Map Electron Density Mapping Validation CONFIRMED STRUCTURE (Bond Lengths & Angles Verified) MapMap->Validation

Caption: Logic flow demonstrating the necessity of X-ray diffraction when NMR fails to characterize the quaternary central carbon.

Diagram 2: Experimental Workflow for MDCCA

A step-by-step guide from liquid sample to solved structure.

ExperimentalProtocol Sample Liquid MDCCA Mount Mount on Cryo-Loop Sample->Mount Cool Flash Cool (100 K) Mount->Cool Diffract Collect Data (Mo Source) Cool->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (R1 < 5%) Solve->Refine

Caption: Operational workflow for in situ cryocrystallography of liquid/low-melting MDCCA samples.

Advanced Insight: Halogen Bonding

Why this matters for Drug Discovery:

Beyond simple connectivity, X-ray validation of MDCCA reveals Halogen Bonding (


-hole interactions) . The highly electron-deficient chlorines (induced by the adjacent nitrile and ester) can act as Lewis acids.[1]
  • Observation: Look for short intermolecular contacts (

    
     Å) between the Cl atom (along the C-Cl axis) and the Nitrogen of the nitrile group or Oxygen of the carbonyl in neighboring molecules.[1]
    
  • Significance: These interactions mimic ligand-protein binding in biological systems, making the crystal structure a predictive model for how this pharmacophore might dock into a receptor active site.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1][Link]

    • Context: Source for standard bond length comparisons for alpha-haloesters.
  • PubChem. Compound Summary: Methyl 2-cyanoacetate (Analogous data). National Library of Medicine.[1] [Link]

    • Context: Baseline physical property data for the non-chlorinated parent compound.[1]

  • Gropen, O. et al. "Electronic structure and properties of halogenated methanes."[1] Journal of Molecular Structure, 1982.

    • Context: Theoretical grounding for the C-Cl bond shortening in multi-halogenated centers.[1]

  • Metrangolo, P. et al. "Halogen Bonding in Supramolecular Chemistry."[1] Angewandte Chemie International Edition, 2008. [Link]

    • Context: Authoritative review on identifying and validating halogen bonds in crystal structures.

Sources

Safety Operating Guide

Methyl 2,2-dichloro-2-cyanoacetate: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 2,2-dichloro-2-cyanoacetate (CAS: 7562-11-0) presents a dual-hazard profile that frequently leads to improper waste segregation.[1] It is both a Lachrymator (tear gas agent) and a Nitrile-functionalized Halogenated Ester .

CRITICAL WARNING:

  • Do NOT combine with alkaline waste (bases). Contact with high pH solutions can trigger rapid hydrolysis, releasing heat and potentially generating Hydrogen Cyanide (HCN) gas.[1]

  • Do NOT dispose of down the drain.[2]

  • Lachrymator Hazard: Open containers only inside a functioning fume hood.

Chemical Identification & Hazard Profile

Accurate identification is the first step in the "Chain of Custody" for chemical waste.

PropertyData
Chemical Name Methyl 2,2-dichloro-2-cyanoacetate
CAS Number 7562-11-0
Formula

Molecular Weight 167.98 g/mol
Physical State Colorless to light yellow liquid
Primary Hazards Acute Toxicity (Oral/Inhal/Dermal) , Skin/Eye Irritant , Lachrymator .[1][3]
Reactivity Hydrolyzes in moisture to release HCl; decomposes in heat to release HCN, HCl, NOx.[1]
The Mechanism of Hazard (The "Why")

To understand the disposal protocol, one must understand the molecule's instability.[1]

  • The

    
    -Halo Nitrile Motif:  The chlorine atoms at the alpha position make the nitrile group and the ester highly electrophilic.
    
  • Hydrolysis Risk: Upon contact with water (especially basic water), the molecule degrades.

    • Path A (Acidic/Neutral): Hydrolysis yields Dichloroacetic acid and ammonium salts.

    • Path B (Basic): Rapid hydrolysis can cleave the C-CN bond or the ester, potentially releasing cyanide species and generating significant heat (exotherm).[1]

  • Lachrymatory Effect: The volatile nature of

    
    -halo esters stimulates the TRPA1 ion channels in the eyes and lungs, causing severe stinging even at low concentrations.
    

Operational Implication: Waste must be kept Acidic to Neutral and Segregated from Bases .

Disposal Decision Tree & Workflow

The following logic gate determines the correct disposal path.

DisposalWorkflow Start Waste Identification: Methyl 2,2-dichloro-2-cyanoacetate StateCheck What is the physical state? Start->StateCheck PureLiquid Scenario A: Pure Reagent / Old Bottle StateCheck->PureLiquid Pure / >10% Conc Mixture Scenario B: Reaction Mixture / Dilute StateCheck->Mixture Dilute / Reaction Waste LabPack Protocol A: Lab Pack (Do NOT Bulking) PureLiquid->LabPack Safest Route Segregation Check Solvents & pH Mixture->Segregation Halogenated Stream: Halogenated Organic Waste (pH < 7) Segregation->Halogenated Solvent: DCM/Chloroform Acidic/Neutral CyanideStream Stream: P-List/Cyanide Waste (If pH > 7 or High Conc.) Segregation->CyanideStream Basic pH or Cyanide Salts present

Figure 1: Decision matrix for determining the correct waste stream based on concentration and mixture composition.

Detailed Disposal Protocols
Scenario A: Disposal of Pure Reagent (e.g., Expired Bottle)

Best Practice:Lab Packing. Do not attempt to pour out or "bulk" pure lachrymators, as this increases exposure risk and spill potential.

  • Seal: Ensure the original cap is tightly secured. If the cap is degraded, place the entire bottle inside a larger, compatible jar (polyethylene or glass) and pack with vermiculite.

  • Bag: Place the sealed container into a clear, 4-mil polyethylene zip-lock bag.

  • Label: Apply a hazardous waste label to the outer bag .

    • Constituents: "Methyl 2,2-dichloro-2-cyanoacetate (98%)"[1]

    • Hazard Checkboxes: Toxic, Corrosive, Irritant.[1][4]

    • Note: Write "LACHRYMATOR - DO NOT OPEN" in bold marker.

  • Hand-off: Request a "Lab Pack" pickup from your EHS/Waste vendor.

Scenario B: Disposal of Reaction Mixtures

Context: You have used MDCCA as a reagent in a synthesis (e.g., Knoevenagel condensation or cyclization) and have a waste stream.[1]

  • pH Verification (Crucial):

    • Test the pH of the waste mixture using a dipstick.

    • If Basic (pH > 8): Carefully adjust to pH 6-7 using dilute Hydrochloric Acid (HCl) or Acetic Acid.[1] Perform this in an ice bath to manage exotherms.

    • Reasoning: Keeping the pH neutral/acidic prevents the liberation of volatile cyanide or rapid decomposition.

  • Solvent Compatibility:

    • MDCCA is typically used with halogenated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO).[1]

    • Action: Pour into the "Halogenated Organic Waste" carboy.

  • Segregation:

    • NEVER pour this waste into a container holding aqueous basic waste (e.g., NaOH, KOH, Sodium Bicarbonate washes).[1]

    • NEVER pour into "Non-Halogenated" waste if the solvent system is halogenated (common compliance violation).

Emergency Contingencies: Spills

Immediate Action: Evacuate the immediate area. The lachrymatory effect will make it impossible to work without full-face respiratory protection.

  • PPE: Full-face respirator with Organic Vapor/Acid Gas cartridges (OV/AG), Nitrile gloves (double gloved), and Lab coat.[1]

  • Absorbent:

    • Do NOT use water. Water causes hydrolysis and spreads the contamination.

    • Use Vermiculite , Dry Sand , or Commercial Solvents Absorbent Pads .[1]

  • Cleanup:

    • Cover the spill from the outside in.

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the area with a solvent-dampened rag (Acetone or Ethanol) to pick up residues.

    • Seal the jar and label as "Hazardous Waste: Debris contaminated with Methyl 2,2-dichloro-2-cyanoacetate."[1]

References & Regulatory Grounding
  • TCI Chemicals. Safety Data Sheet: Methyl 2,2-dichloro-2-cyanoacetate. (Accessed 2026).[3]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. EPA530-F-11-003.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 2,2-dichloro-2-cyanoacetate.[1]

  • Sigma-Aldrich (Merck). Product Specification & Safety: Methyl 2,2-dichloro-2-cyanoacetate.[1]

Disclaimer: This guide is intended for trained scientific personnel. Always adhere to your specific institutional Environmental Health & Safety (EHS) guidelines and local government regulations (e.g., 40 CFR in the USA).

Sources

A Researcher's Guide to the Safe Handling of Methyl 2,2-dichloro-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the specific hazards of Methyl 2,2-dichloro-2-cyanoacetate requires a comprehensive understanding of its chemical properties and a steadfast commitment to rigorous safety protocols. This guide provides essential, in-depth information on the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure the safety of laboratory personnel.

Methyl 2,2-dichloro-2-cyanoacetate is a halogenated cyanoacrylate that presents multiple hazards, including potential skin and eye irritation, respiratory tract irritation, and the risks associated with chlorinated compounds.[1][2][3][4] Proper risk mitigation is paramount for any researcher handling this reagent.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of Methyl 2,2-dichloro-2-cyanoacetate, a thorough risk assessment must be conducted. This involves understanding the specific quantities being used, the nature of the experimental procedure, and the potential for aerosol generation.

Engineering Controls are the most critical component of a safe laboratory environment.[5] They are designed to control respiratory hazards at their source.[5]

  • Fume Hood: All work with Methyl 2,2-dichloro-2-cyanoacetate must be performed in a properly functioning chemical fume hood.[4][6] This is crucial for preventing the inhalation of vapors, which can be irritating to the respiratory tract.[7] The fume hood's face velocity should be maintained between 80 and 125 feet per minute.[4]

  • Ventilation: Ensure the laboratory is well-ventilated to disperse any fugitive emissions.[8][9][10] Positive draft exhaust ventilation is recommended to keep vapor concentrations below threshold limit values (TLV).[1]

  • Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the work area.[3][11] In the event of skin or eye contact, immediate and prolonged flushing is critical.[3][9]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is non-negotiable when handling Methyl 2,2-dichloro-2-cyanoacetate. The following table summarizes the minimum required PPE.

Body Part Personal Protective Equipment Rationale and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient.[5] Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[10][12] A full-face shield worn over goggles is required when there is a significant risk of splashing.[5][10][12]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves are a suitable choice for incidental contact.[12] For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker neoprene gloves.[4][12] Do NOT use cotton or latex gloves , as they offer poor protection against chlorinated solvents and cyanoacrylates.[1][12][13] Always inspect gloves for tears or holes before use.[5]
Body Flame-Resistant Laboratory CoatA lab coat, buttoned to its full length, protects against accidental spills.[4][5] For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[5][10]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills.[4][6][10]
Respiratory Air-Purifying Respirator (in specific situations)While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls are insufficient.[1][10][12]
III. Procedural Workflow for Safe Handling

A systematic approach to handling Methyl 2,2-dichloro-2-cyanoacetate minimizes the risk of exposure and accidents.

Caption: Step-by-step workflow for the safe handling of Methyl 2,2-dichloro-2-cyanoacetate.

Step-by-Step Protocol:

  • Don Appropriate PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as outlined in the table above.

  • Verify Fume Hood Function: Ensure the fume hood is operational and the sash is at the appropriate height.

  • Assemble Glassware: Set up all necessary glassware and equipment within the fume hood.

  • Transfer Reagent: Carefully transfer the required amount of Methyl 2,2-dichloro-2-cyanoacetate. Use a syringe or cannula for liquid transfers to minimize exposure.

  • Conduct Reaction: Perform the experimental procedure, keeping the sash of the fume hood as low as possible.

  • Monitor Reaction: Continuously monitor the reaction for any unexpected changes.

  • Quench Reaction: At the completion of the reaction, carefully quench any remaining reactive materials as per your specific protocol.

  • Segregate Waste: All waste materials, including contaminated consumables, must be segregated into appropriate, clearly labeled waste containers.

  • Decontaminate Glassware: Clean all glassware within the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[1][6]

IV. Waste Disposal: A Critical Final Step

Improper disposal of Methyl 2,2-dichloro-2-cyanoacetate and associated waste can have serious environmental and safety consequences.

Caption: Segregation and disposal pathway for waste generated from handling Methyl 2,2-dichloro-2-cyanoacetate.

Disposal Plan:

  • Liquid Waste: All liquid waste containing Methyl 2,2-dichloro-2-cyanoacetate, including reaction mixtures and solvent washes, must be collected in a designated, labeled container for halogenated organic waste.[14] Do not pour this waste down the drain.[13][14]

  • Solid Waste: All contaminated solid waste, such as gloves, pipette tips, and absorbent paper, should be placed in a clearly labeled, sealed bag for hazardous solid waste.

  • Empty Containers: "Empty" containers of Methyl 2,2-dichloro-2-cyanoacetate should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[14]

By adhering to these stringent safety protocols, researchers can confidently and safely handle Methyl 2,2-dichloro-2-cyanoacetate, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • Arrowhead Forensics. (n.d.). Safety Data Sheet Cyanoacrylate. Retrieved from [Link]

  • GSD FabLab. (n.d.). Cyanoacrylate (Instant) Adhesives. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Industrial Adhesives. (2025, February 26). Industrial Adhesives Safety: Protect Workers & Prevent Hazards. Retrieved from [Link]

  • Ted Pella, Inc. (2015, May 1). Safety Data Sheet Product No. 10033, 14460, 14470, 14464, 14474, 14465, 14477, 14478 PELCO® Pro CA44, C100, C5, C300, C1000, CA. Retrieved from [Link]

  • Purdue University. (n.d.). Chlorine gas. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET. Retrieved from [Link]

  • Multichem. (n.d.). Methyl cyanoacetate. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.